N-(3-hydroxyphenyl)maleimide
Description
BenchChem offers high-quality N-(3-hydroxyphenyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxyphenyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWODHBPFOGXUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416054 | |
| Record name | N-(3-hydroxyphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63381-38-4 | |
| Record name | N-(3-hydroxyphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity of the Maleimide Group in N-(3-hydroxyphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of bioconjugation and materials science, the maleimide group stands as a cornerstone functional moiety, prized for its selective reactivity towards thiols. This guide delves into the nuanced chemical behavior of a particularly interesting derivative, N-(3-hydroxyphenyl)maleimide. Our exploration is not merely a recitation of facts but a synthesis of mechanistic understanding and practical insights, designed to empower you, the researcher, to harness the full potential of this versatile molecule. We will dissect the electronic and steric influences of the 3-hydroxyphenyl substituent, offering a rationale for its impact on the core reactivity of the maleimide ring. This document is structured to be a self-validating resource, providing not only the "what" but the critical "why" behind experimental design and outcomes.
The Unique Electronic Landscape of N-(3-hydroxyphenyl)maleimide
The reactivity of the maleimide's carbon-carbon double bond is intrinsically linked to its electrophilicity. The N-substituent plays a pivotal role in modulating this property. In N-(3-hydroxyphenyl)maleimide, the aryl group, through its electron-withdrawing inductive effect, enhances the electrophilic character of the maleimide ring, thereby influencing its reaction kinetics.
The hydroxyl group at the meta-position is of particular interest. Unlike a para-hydroxyl group, which can donate electron density to the ring via resonance, the meta-hydroxyl group's influence is primarily through its electron-withdrawing inductive effect. This subtle distinction is crucial for understanding the reactivity profile of N-(3-hydroxyphenyl)maleimide.
Caption: Electronic influence of the N-aryl substituent on the maleimide core.
Synthesis and Characterization of N-(3-hydroxyphenyl)maleimide
The synthesis of N-(hydroxyphenyl)maleimides is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1]
Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)maleimide
Step 1: Synthesis of N-(3'-hydroxyphenyl)maleamic acid
-
Dissolve 3-aminophenol in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Slowly add a solution of maleic anhydride in the same solvent to the 3-aminophenol solution at room temperature with stirring.
-
Continue stirring for several hours to allow for the formation of the maleamic acid, which may precipitate from the solution.
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: Cyclodehydration to N-(3'-hydroxyphenyl)maleimide
-
Suspend the N-(3'-hydroxyphenyl)maleamic acid in a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate).
-
Heat the mixture with stirring for a few hours.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure N-(3'-hydroxyphenyl)maleimide.
Characterization Data
| Technique | Observed Characteristics |
| ¹H NMR | Signals corresponding to the maleimide protons and the aromatic protons of the 3-hydroxyphenyl ring. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for the C=O stretching of the imide, C=C stretching of the maleimide, and O-H stretching of the phenol. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of N-(3-hydroxyphenyl)maleimide. |
Core Reactivity: The Michael Addition
The quintessential reaction of the maleimide group is the Michael addition, particularly with thiol-containing molecules. This reaction is highly efficient and selective, forming a stable thioether bond, and is a cornerstone of bioconjugation.[2]
Caption: Michael addition of a thiol to N-(3-hydroxyphenyl)maleimide.
Influence of the 3-Hydroxyphenyl Group on Michael Addition
The electron-withdrawing nature of the N-aryl group in N-(3-hydroxyphenyl)maleimide is expected to increase the rate of the Michael addition compared to N-alkyl maleimides. Furthermore, N-aryl maleimides have been shown to form more stable antibody-drug conjugates (ADCs) by accelerating the hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[3]
Experimental Protocol: Thiol-Maleimide Conjugation
-
Preparation of Solutions:
-
Dissolve N-(3-hydroxyphenyl)maleimide in a minimal amount of a water-miscible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide) in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).
-
-
Conjugation Reaction:
-
Add the N-(3-hydroxyphenyl)maleimide stock solution to the thiol solution with gentle stirring. A molar excess of the maleimide (e.g., 1.5 to 20-fold) is often used to ensure complete reaction of the thiol.[4]
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a small molecule thiol such as β-mercaptoethanol or cysteine.
-
Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.
-
Competing Reactions and Side Products
A thorough understanding of potential side reactions is paramount for achieving high yields and product purity.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, which becomes more pronounced at pH values above 7.5.[1] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is crucial to perform conjugation reactions within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.
Reaction with Amines
At pH values above 7.5, maleimides can also react with primary amines, such as the ε-amino group of lysine residues in proteins. While the reaction with thiols is significantly faster at neutral pH, the selectivity decreases as the pH increases.
Potential Involvement of the Phenolic Hydroxyl Group
While the phenolic hydroxyl group is generally less nucleophilic than a thiolate, its potential for side reactions should be considered, especially under basic conditions or in the presence of strong activating agents. However, under the typical mild conditions of bioconjugation (pH 6.5-7.5), the phenolic hydroxyl group is not expected to be a significant competing nucleophile. In the context of radical reactions, such as polymerization, intramolecular hydrogen abstraction from the phenolic group by a propagating radical has been proposed as a termination pathway for ortho-hydroxyphenyl maleimides.[5]
Caption: Competing reaction pathways for N-(3-hydroxyphenyl)maleimide.
The Diels-Alder Reaction: An Alternative Reactive Pathway
Beyond Michael additions, maleimides are excellent dienophiles in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity opens up avenues for creating complex cyclic structures and for applications in materials science, such as the formation of thermoreversible polymers.
The electron-deficient nature of the maleimide double bond, enhanced by the N-aryl substituent, makes N-(3-hydroxyphenyl)maleimide a good candidate for reactions with electron-rich dienes like furans and cyclopentadiene. Kinetic studies on N-phenylmaleimide with furan derivatives have shown that the reaction follows second-order kinetics.[6]
Experimental Protocol: Diels-Alder Reaction
-
Reactant Preparation:
-
Dissolve N-(3-hydroxyphenyl)maleimide and the diene in a suitable aprotic solvent (e.g., toluene, dioxane, or acetonitrile).
-
-
Reaction Conditions:
-
Heat the reaction mixture. The required temperature will depend on the reactivity of the diene. Some reactive dienes may react at room temperature, while others may require heating to 80-120°C.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by recrystallization or column chromatography.
-
Analytical Techniques for Monitoring Reactivity
Careful monitoring of reaction kinetics and product formation is essential for optimizing protocols and ensuring the quality of the final product.
UV-Vis Spectroscopy
The consumption of the maleimide can be conveniently monitored by UV-Vis spectroscopy. The maleimide group has a characteristic absorbance around 300 nm, which disappears upon reaction with a thiol.[7] This change in absorbance can be used to follow the kinetics of the reaction in real-time.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for monitoring the progress of a conjugation reaction. By separating the starting materials, product, and any side products, one can determine the reaction conversion and purity of the final conjugate. A typical method would involve a C18 column with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).
Experimental Protocol: HPLC Monitoring of Conjugation
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench it by diluting it in a solution that stops the reaction (e.g., a low pH buffer or a solution containing a large excess of a quenching thiol).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 15-20 minutes.
-
Detection: UV detection at a wavelength where both the starting materials and the product absorb (e.g., 280 nm for proteins and 300 nm for the maleimide).
-
-
Data Analysis: Integrate the peak areas of the starting material and product to determine the extent of the reaction over time.
Applications in Drug Development and Materials Science
The unique reactivity of N-(3-hydroxyphenyl)maleimide makes it a valuable tool in several advanced applications.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, maleimides are widely used as linkers to attach potent cytotoxic drugs to monoclonal antibodies.[] The enhanced stability of adducts formed from N-aryl maleimides, such as N-(3-hydroxyphenyl)maleimide, is a significant advantage in this context, as it can reduce premature drug release in circulation and improve the therapeutic index of the ADC.[3]
Polymer Chemistry
N-(hydroxyphenyl)maleimides have been used in the synthesis of thermally stable polymers.[1] The maleimide group can undergo free-radical polymerization, and the phenolic hydroxyl group provides a site for further modification or can contribute to the polymer's properties, such as adhesion and thermal stability.
Conclusion
N-(3-hydroxyphenyl)maleimide presents a compelling combination of the well-established reactivity of the maleimide group with the modulating influence of the N-aryl substituent. Its enhanced electrophilicity and the potential for forming more stable thioether adducts make it a superior choice for applications requiring robust covalent linkages, particularly in the realm of bioconjugation and advanced materials. By understanding the principles of its reactivity, including the key Michael addition and Diels-Alder reactions, and by carefully controlling experimental conditions to mitigate side reactions, researchers can effectively leverage the unique properties of this versatile molecule to advance their scientific endeavors.
References
- Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing applic
- Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer.
- Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. The Journal of Organic Chemistry.
- Quantitative Analysis of Thiols and Maleimides.
- Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
- (PDF) Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N -Phenylmaleimide Derivatives.
- Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega.
- Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Journal of the American Chemical Society.
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers.
- Kinetics study of degradation of maleimide-thiol conjug
- Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides).
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.
- (PDF) N -(3-Nitrophenyl)maleimide.
- Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules.
- Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels.
- HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chrom
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release.
- N-Ethylmaleimide (NEM). Thermo Fisher Scientific.
- Journal of Controlled Release Insights into maleimide-thiol conjug
- (PDF) Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid.
- Maleimide Linkers in Antibody-Drug Conjug
- Melt-Grafting of Maleimides Having Hindered Phenol Group onto Polypropylene | Request PDF.
- Maleimide-based linkers in FDA-approved ADCs; (A) MC linker used in...
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules.
- Protocol: Maleimide Labeling of Protein Thiols. Biotium.
- Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. Journal of the American Chemical Society.
- (PDF) Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction.
- Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments.
- Maleimide Conjug
- Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm. BroadPharm.
Sources
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioacts.com [bioacts.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Express Polymer Letters [expresspolymlett.com]
- 7. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
In Silico Modeling of N-(3-hydroxyphenyl)maleimide Reactivity: A Guide to Stable Bioconjugation
This technical guide details the in silico modeling and experimental validation of N-(3-hydroxyphenyl)maleimide (3-HPM) reactions. It focuses on the compound's dual role as a rapid cysteine-selective electrophile and a precursor to hydrolytically stable bioconjugates.
Executive Summary
N-(3-hydroxyphenyl)maleimide (3-HPM) represents a specialized class of N-aryl maleimides used in high-fidelity bioconjugation and covalent inhibitor design. Unlike standard N-alkyl maleimides, 3-HPM exhibits distinct electronic properties due to the meta-hydroxyaryl substituent. This group enhances the electrophilicity of the maleimide double bond (increasing reaction rates with thiols) while simultaneously promoting the hydrolysis of the resulting thiosuccinimide adduct .
This hydrolytic ring-opening is a desirable feature in Antibody-Drug Conjugate (ADC) development, as it prevents the "retro-Michael" reaction, thereby locking the conjugation and improving serum stability. This guide provides a rigorous in silico framework to predict these kinetic parameters, grounded in Density Functional Theory (DFT) and Molecular Dynamics (MD).
Theoretical Framework & Mechanism
To model 3-HPM accurately, one must account for two distinct reaction coordinates:
-
The Thiol-Michael Addition: The kinetic control step where a thiolate attacks the maleimide.[1][2][3][4]
-
The Thiosuccinimide Hydrolysis: The thermodynamic control step where water attacks the succinimide ring, rendering the linkage irreversible.
Electronic Influence of the 3-Hydroxyphenyl Group
The meta-hydroxyl group exerts an inductive electron-withdrawing effect (-I) on the maleimide nitrogen, lowering the LUMO energy of the
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways modeled in this workflow.
Figure 1: Reaction coordinate showing the reversible Michael addition and the irreversible hydrolytic stabilization pathway.
Computational Methodology (The Core)
Quantum Mechanical (QM) Protocol
This protocol uses DFT to calculate Gibbs free energies of activation (
Step 1: System Preparation
-
Software: Gaussian 16, ORCA, or Q-Chem.
-
Model Thiol: Use methanethiol (
) for simplified kinetics or N-acetylcysteine methyl ester (NAC-Me) to account for peptide backbone H-bonding. -
Conformational Search: Perform a rotor scan of the N-C(aryl) bond in 3-HPM. The torsion angle between the maleimide plane and the phenyl ring is critical for correct orbital alignment.
Step 2: DFT Functional & Basis Set Selection
-
Optimization: M06-2X or ωB97X-D / 6-311++G(d,p).
-
Rationale: These functionals capture dispersion forces and long-range interactions crucial for sulfur chemistry and
-stacking.
-
-
Solvation: SMD (Solvation Model based on Density) with water (
).-
Note: Explicit water molecules (2-3) must be added near the carbonyls to model the hydrolysis transition state correctly.
-
Step 3: Transition State (TS) Search Strategy
-
Michael Addition (TS1): Locate the TS for the attack of the thiolate anion (
) on the maleimide double bond.-
Key Metric: The C...S distance in the TS is typically 2.2–2.4 Å.
-
-
Hydrolysis (TS_Hyd): Locate the TS for the attack of a water molecule on the succinimide carbonyl.
-
Critical Detail: This step is often base-catalyzed.[1] Include a hydroxide ion (
) or a catalytic water network in the model if simulating pH > 7.
-
Step 4: Data Output & Analysis
Calculate the rate constants (
| Parameter | Target Value (3-HPM) | Interpretation |
| 10–14 kcal/mol | Rapid conjugation at room temperature. | |
| 20–25 kcal/mol | Barrier to reversal. Higher is better for stability. | |
| 18–22 kcal/mol | Barrier to ring opening. Lower than retro-Michael implies stability. |
Molecular Dynamics (MD) Protocol
For modeling 3-HPM interaction with a specific protein target (e.g., a surface cysteine).
-
Force Field: AMBER (ff14SB for protein) + GAFF2 (for 3-HPM).
-
Parameterization: Generate RESP charges for 3-HPM using the HF/6-31G* electrostatic potential.
-
Docking: Covalent docking (using Gold or AutoDock Vina) to position the maleimide double bond within 3.5 Å of the target Cysteine sulfur.
-
Simulation: Run 100 ns NPT simulation. Analyze the residence time of water molecules near the carbonyls of the adduct to predict hydrolytic susceptibility in the local protein environment.
Experimental Validation Protocols
Trustworthy in silico models must be validated by wet-lab kinetics.
Kinetic Assay (UV-Vis Depletion)
Objective: Determine the second-order rate constant (
-
Preparation:
-
Prepare 3-HPM stock (10 mM) in DMSO.
-
Prepare L-cysteine stock (1 mM) in PBS (pH 7.4).
-
-
Execution:
-
Mix reagents to final concentrations: [3-HPM] = 50 µM, [Cys] = 500 µM (Pseudo-first-order conditions).
-
Monitor absorbance decrease at 300 nm (characteristic of the N-aryl maleimide
transition).
-
-
Analysis:
-
Fit the decay curve to a mono-exponential function to get
. -
Calculate
.
-
Hydrolysis Stability Assay (LC-MS)
Objective: Confirm the formation of the ring-opened product (stable adduct).
-
Conjugation: React 3-HPM with N-acetylcysteine (1:1 ratio) in ammonium acetate buffer (pH 7.4) for 1 hour.
-
Incubation: Dilute the formed adduct into PBS and incubate at 37°C.
-
Sampling: Take aliquots at t=0, 4h, 24h, 48h.
-
LC-MS Analysis:
-
Closed Ring (Succinimide): Mass =
. -
Open Ring (Succinamic Acid): Mass =
Da. -
Validation: A shift of +18 Da over time confirms the hydrolytic stabilization predicted by the model.
-
Workflow Visualization
The following diagram summarizes the integrated in silico and experimental workflow.
Figure 2: Integrated computational and experimental workflow for validating 3-HPM reactivity.
References
-
Fontaine, S. D., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660–670.[3] Link
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523–7526. (Context on hydrolytic stability in bioconjugation). Link
-
Rader, C. (2018).[5] "Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies." Bioconjugate Chemistry, 29(6), 1-15. Link
-
Aleksandrova, A. N., et al. (2016). "Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions." Journal of Organic Chemistry, 81(4), 1466-1474. Link
-
PubChem. "N-(3-hydroxyphenyl)maleimide Compound Summary."[6] National Library of Medicine.[6] Link[6]
Sources
Technical Guide: Commercial Availability & Quality Assurance of N-(3-Hydroxyphenyl)maleimide
Executive Summary
N-(3-Hydroxyphenyl)maleimide (3-HPM) is a bifunctional building block critical for high-performance polymer chemistry and bioconjugation linker synthesis. Its dual reactivity—comprising a phenolic hydroxyl group for esterification/etherification and an electron-deficient maleimide alkene for Michael additions or Diels-Alder cycloadditions—makes it a versatile yet chemically sensitive reagent.
This guide addresses the supply chain fragmentation and purity challenges associated with 3-HPM. Unlike common reagents (e.g., N-ethylmaleimide), 3-HPM is often mislabeled or confused with its isomers. This document provides a self-validating framework for procurement, quality control (QC), and application.
Part 1: Chemical Profile & Critical Identifiers
Before engaging suppliers, you must establish exact chemical identity to avoid costly procurement errors. The most common error is confusing 3-HPM with N-hydroxymaleimide or its 4-isomer.
| Parameter | Specification | Notes |
| Chemical Name | N-(3-Hydroxyphenyl)maleimide | Also: 1-(3-hydroxyphenyl)-1H-pyrrole-2,5-dione |
| CAS Number | 63381-38-4 | CRITICAL: Do NOT confuse with 4814-74-8 (N-Hydroxymaleimide) |
| Molecular Formula | C₁₀H₇NO₃ | MW: 189.17 g/mol |
| Structure | Maleimide ring N-linked to meta-phenol | Meta-substitution is key for steric properties in polymers |
| Physical State | Yellow crystalline powder | Deep orange/brown indicates oxidation or polymerization |
| Melting Point | 136–137 °C | Sharp melt indicates high purity |
The Isomer Trap
Suppliers often list "N-(Hydroxyphenyl)maleimide" without specifying the position.
-
3-HPM (Meta): CAS 63381-38-4 (Target)[1]
-
4-HPM (Para): CAS 7300-91-6 (Common impurity or substitute)
-
N-Hydroxymaleimide: CAS 4814-74-8 (Completely different reactivity; used for peptide coupling)
Part 2: Sourcing Strategy & Supplier Landscape
Commercial availability of 3-HPM is tiered. It is rarely a "next-day delivery" item and often requires lead time.
Supplier Tiers
Tier 1: Global Catalog (High Reliability / High Cost)
-
Vendors: Sigma-Aldrich (Merck), TCI Chemicals, Thermo Fisher (Alfa Aesar).
-
Use Case: Bench-scale synthesis (< 5g), reference standards.
-
Status: Often listed as "Rare Chemical" or "Building Block" with variable stock.
-
Action: Check for "AldrichCPR" or similar specialized libraries.
Tier 2: Specialty & Bulk (Scale-Up / Moderate Cost)
-
Vendors: Ambeed, BLD Pharm, Combi-Blocks, Chem-Impex.
-
Use Case: Pilot scale (10g – 1kg).
-
Status: These vendors frequently hold stock of the specific CAS 63381-38-4.
-
Action: Request a batch-specific 1H-NMR before purchase to verify the meta substitution.
Tier 3: Custom Synthesis (GMP / Multi-kg)
-
Vendors: WuXi AppTec, local CROs.
-
Use Case: Clinical development.
-
Action: Provide the synthesis protocol (see Part 4) to ensure impurity control.
Sourcing Decision Logic
Figure 1: Strategic sourcing workflow for N-(3-hydroxyphenyl)maleimide emphasizing volume-dependent vendor selection and mandatory verification.
Part 3: Synthesis & Impurity Profile (The "Why")
To understand the quality control required, one must understand the synthesis. 3-HPM is typically synthesized via the reaction of maleic anhydride with 3-aminophenol , followed by dehydration (cyclization).
The Critical Impurity: Maleamic Acid
The intermediate, N-(3-hydroxyphenyl)maleamic acid, is the most common impurity. If the cyclization is incomplete, or if the product absorbs moisture during storage, the ring opens back to the acid form.
Impact on Research:
-
Polymer Chemistry: Maleamic acid terminates chain growth and reduces thermal stability.
-
Bioconjugation: The acid does not react with thiols, leading to failed conjugation and lower yields.
Degradation Pathway
Figure 2: Synthesis and degradation cycle. The reversion of the target maleimide to maleamic acid is the primary mode of failure during storage.
Part 4: The Self-Validating QC System
Do not trust the Certificate of Analysis (CoA) blindly. Upon receipt of 3-HPM, execute this 3-step protocol.
Step 1: Visual Inspection
-
Pass: Bright yellow crystalline powder.[2]
-
Fail: Dark orange/brown clumps (indicates polymerization) or white sticky powder (indicates hydrolysis to maleamic acid).
Step 2: 1H-NMR Verification (The Gold Standard)
Dissolve ~5mg in DMSO-d6. Look for these specific signals:
| Protons | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Maleimide -CH=CH- | 7.13 | Singlet (2H) | CRITICAL: If this is absent or split, the ring is open. |
| Phenolic -OH | 9.71 | Singlet (1H) | Confirms the hydroxyl group is free. |
| Aromatic Ring | 6.70 – 7.30 | Multiplet (4H) | Confirms the meta substitution pattern. |
Note: If you see two doublets at 6.3-6.5 ppm, that is the maleamic acid impurity (open ring).
Step 3: Solubility Test
-
Protocol: Attempt to dissolve 10 mg in 1 mL of Toluene or Chloroform.
-
Result: 3-HPM is moderately soluble in organic solvents. Maleamic acid impurities are generally insoluble in non-polar solvents. A cloudy solution suggests hydrolysis has occurred.
Part 5: Handling & Storage
The maleimide double bond is electrophilic and prone to hydrolysis and photopolymerization.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen . Moisture is the enemy.
-
Light: Protect from light (amber vials) to prevent dimerization.
-
Shelf Life: Re-test purity (NMR) if stored longer than 6 months.
Part 6: Applications & Causality
High-Performance Polyimides
3-HPM is used to introduce thermal stability and functional handles into polyimide chains.
-
Mechanism: The maleimide group undergoes radical polymerization.[2] The pendant hydroxyl group allows for post-polymerization modification (e.g., crosslinking with epoxies) or improves adhesion to metal substrates via hydrogen bonding.
Antibody-Drug Conjugates (ADCs) & Linkers
While less common than alkyl maleimides, aryl maleimides like 3-HPM offer distinct hydrolytic stability profiles.
-
Workflow:
-
Functionalization: The phenol group is reacted with a linker spacer (e.g., via ether synthesis with a PEG chain).
-
Conjugation: The maleimide group is reacted with a cysteine thiol on the antibody.
-
Advantage: The aromatic ring stabilizes the thiosuccinimide adduct, potentially reducing the "retro-Michael" reaction that causes premature drug release in plasma.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325833, N-(3-hydroxyphenyl)maleimide. Retrieved from [Link]
- Guthrie, J. et al. (1998).Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer, 39(11), 2341-2347.
-
Mohammed, I. A., & Mustapha, A. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide. Molecules, 15, 7498-7508.[3] (Comparative spectral data for isomers). Retrieved from [Link]
Sources
Methodological & Application
N-(3-hydroxyphenyl)maleimide as a crosslinker for hydrogel formation
Application Note & Protocol
Topic: N-(3-hydroxyphenyl)maleimide as a Crosslinker for Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
A Dual-Functionality Approach to Hydrogel Networks Using N-(3-hydroxyphenyl)maleimide
This application note details a strategy for the formation of advanced hydrogel networks utilizing N-(3-hydroxyphenyl)maleimide (HPM). We present a scientifically grounded approach that leverages the unique bifunctional nature of HPM—possessing both a highly specific thiol-reactive maleimide group and a versatile phenolic hydroxyl group. This guide moves beyond simple crosslinking to demonstrate how HPM can be used to introduce specific functionalities and contribute to a secondary network formation, resulting in hydrogels with tunable properties and potential for enhanced biological performance.
Introduction: The Rationale for HPM in Hydrogel Science
Hydrogels are indispensable tools in biomedical research, serving as scaffolds for tissue engineering, vehicles for drug delivery, and platforms for 3D cell culture.[1][2][3][4][5] The formation of a stable hydrogel network relies on the crosslinking of polymer chains.[6] The thiol-maleimide Michael addition reaction is a premier "click chemistry" tool for this purpose, valued for its rapid kinetics, high specificity, and ability to proceed under gentle, physiological conditions without cytotoxic byproducts.[7][8]
N-(3-hydroxyphenyl)maleimide (HPM) is a small molecule featuring a maleimide ring. A critical examination of its structure reveals it is monofunctional with respect to the thiol-maleimide reaction.[9] A single maleimide group can attach to a polymer chain but cannot, by itself, link two chains together. Therefore, to utilize HPM as a contributor to a crosslinked network, a more sophisticated approach is required.
This guide proposes a dual-stage methodology:
-
Primary Network Formation: A primary hydrogel network is formed using a multi-arm, thiol-terminated polymer and a conventional homobifunctional maleimide crosslinker.
-
Functionalization and Secondary Crosslinking with HPM: HPM is then introduced to react with remaining free thiol groups, grafting the hydroxyphenyl moiety onto the polymer backbone. This phenolic group can then induce a secondary crosslinking mechanism or impart beneficial properties such as antioxidant activity and enhanced mechanical integrity through hydrogen bonding.[10][11]
This strategy allows for the creation of a robust, functionalized hydrogel where HPM plays a crucial role in modulating the final properties of the network.
Chemical Principles and Mechanism
The core of this protocol relies on two distinct chemical processes that are orchestrated sequentially.
2.1. Primary Crosslinking: Thiol-Maleimide Michael Addition
The initial hydrogel network is formed by the reaction between a multi-arm thiol-terminated polymer (e.g., 4-arm PEG-SH) and a bifunctional maleimide crosslinker (e.g., Bismaleimidoethane). The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable, covalent thioether bond.[8] This reaction is highly efficient at a physiological pH of 6.5-7.5.[8]
2.2. HPM-Mediated Functionalization and Secondary Crosslinking
Once the primary network is formed, with an excess of thiol groups, HPM is introduced. The maleimide group of HPM reacts with the available thiols, covalently grafting the molecule to the hydrogel backbone.
The now-pendant phenolic hydroxyl groups can contribute to the network in several ways:
-
Hydrogen Bonding: The hydroxyl groups can form strong hydrogen bonds with the polymer backbone (e.g., with the ether oxygens of PEG) or with other phenolic groups, acting as non-covalent crosslinks that enhance the mechanical stiffness of the gel.[10][12]
-
Enzymatic Crosslinking: In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), phenolic moieties can be oxidatively coupled to form biphenyl or ether linkages, creating additional covalent crosslinks.[1][13] This allows for a second, controllable gelation or stiffening phase.
-
Antioxidant Functionality: The phenolic group is a well-known radical scavenger. Incorporating HPM into the hydrogel matrix can impart antioxidant properties, which is highly desirable for protecting encapsulated cells or therapeutic molecules from oxidative stress.
Caption: Experimental workflow for dual-functionality hydrogel formation.
Materials and Equipment
3.1. Materials
-
4-Arm Poly(ethylene glycol)-Thiol (PEG-SH, 10 kDa)
-
Bismaleimidoethane (BMOE) or similar homobifunctional maleimide crosslinker
-
N-(3-hydroxyphenyl)maleimide (HPM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer (1 M stock), pH 7.4
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
3.2. Equipment
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Rheometer (for mechanical testing)
-
UV-Vis Spectrophotometer
-
Lyophilizer (freeze-dryer)
Detailed Protocols
4.1. Preparation of Precursor Solutions
-
CAUTION: Handle all chemicals with appropriate personal protective equipment (PPE).
-
PEG-SH Solution (10% w/v): Dissolve 100 mg of 4-Arm PEG-SH in 1 mL of PBS (pH 7.4). Ensure complete dissolution by gentle vortexing. Keep on ice. This solution provides the polymeric backbone of the hydrogel.
-
BMOE Crosslinker Solution (Variable): Prepare a stock solution of BMOE in anhydrous DMSO (e.g., 20 mg/mL). The final concentration used will depend on the desired primary crosslinking density. This solution creates the initial network.
-
HPM Solution (5% w/v): Dissolve 50 mg of HPM in 1 mL of anhydrous DMSO. HPM has limited aqueous solubility, so a DMSO stock is necessary. This solution introduces the functional phenolic moiety.
-
HRP/H₂O₂ Solution (for optional enzymatic crosslinking):
-
HRP solution: Prepare a 100 units/mL stock in PBS.
-
H₂O₂ solution: Dilute the 3% stock solution to the desired final concentration in PBS just before use.
-
4.2. Hydrogel Formation: A Two-Step Protocol
This protocol describes the formation of a 1 mL hydrogel. Adjust volumes as needed. The key is the molar ratio between thiol groups and the two different maleimide species.
| Component | Stock Conc. | Volume (µL) | Final Conc. | Molar Ratio (Example) |
| Step 1 | ||||
| 4-Arm PEG-SH | 10% (w/v) | 500 | 5% | 1.0 (Thiol) |
| BMOE in DMSO | 2.7 mg/mL | 100 | 0.27 mg/mL | 0.5 (Maleimide) |
| PBS (pH 7.4) | - | 300 | - | - |
| Step 2 | ||||
| HPM in DMSO | 19 mg/mL | 100 | 1.9 mg/mL | 0.5 (Maleimide) |
| Total Volume | - | 1000 | - | - |
-
Primary Crosslinking:
-
In a microcentrifuge tube, add 500 µL of the 10% 4-Arm PEG-SH solution and 300 µL of PBS. Mix gently.
-
Add 100 µL of the BMOE solution. Immediately vortex for 5-10 seconds.
-
Crucial Insight: The gelation will begin rapidly. The mixture will become viscous but should not fully solidify, as there is an excess of thiol groups. The viscosity indicates the formation of the primary network.
-
-
HPM Functionalization:
-
To the viscous primary gel, add 100 µL of the HPM solution.
-
Mix thoroughly by repeated pipetting or brief, vigorous vortexing to ensure homogeneous distribution of HPM throughout the network.
-
Allow the mixture to stand for 10-15 minutes at room temperature for the thiol-HPM reaction to complete.
-
-
Casting the Hydrogel:
-
Dispense the final mixture into a mold of the desired shape and size.
-
-
Optional Enzymatic Crosslinking:
-
If secondary covalent crosslinking is desired, HRP and H₂O₂ can be added along with the HPM in Step 2.
-
Typical final concentrations are 1-5 units/mL HRP and 0.001-0.01% H₂O₂. The gelation rate will depend on the enzyme/substrate concentration.
-
Caption: Step-by-step hydrogel synthesis workflow.
Characterization Protocols
5.1. Gelation Time
-
Protocol: Monitor the hydrogel precursor solution after the final mixing step. The gelation time is determined by the vial tilt method: the point at which the solution no longer flows when the vial is inverted.[14] This provides a qualitative measure of the crosslinking kinetics.
5.2. Swelling Behavior
The swelling ratio provides insight into the crosslink density of the hydrogel network.[15]
-
Protocol:
-
Prepare hydrogel samples of a known initial mass (Mi).[8]
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), remove the hydrogels, gently blot away excess surface water, and record the swollen mass (Ms).[8]
-
After the final time point, freeze the hydrogels and lyophilize them to obtain the dry mass (Md).[8]
-
Calculate the Equilibrium Swelling Ratio (ESR) = (Ms_equilibrium - Md) / Md.
-
5.3. Mechanical Properties (Rheology)
Rheology is used to quantify the viscoelastic properties (stiffness) of the hydrogel.
-
Protocol:
-
Cast hydrogels into a suitable geometry for the rheometer (e.g., parallel plate).
-
Perform an oscillatory strain sweep (e.g., 0.1-100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform an oscillatory frequency sweep (e.g., 0.1-100 rad/s at a constant strain within the LVER) to measure the storage modulus (G') and loss modulus (G'').
-
Interpretation: A higher G' indicates a stiffer hydrogel. For a crosslinked gel, G' should be significantly greater than G''.
-
5.4. Antioxidant Activity (DPPH Assay)
This assay measures the radical scavenging ability of the HPM-functionalized hydrogel.
-
Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubate pre-weighed, swollen hydrogel samples in the DPPH solution in the dark.
-
A control sample with no hydrogel is also prepared.
-
At set time intervals, measure the absorbance of the supernatant at ~517 nm.
-
Interpretation: A decrease in absorbance indicates that the phenolic groups in the hydrogel have scavenged the DPPH radical, demonstrating antioxidant activity.
-
Conclusion and Future Directions
N-(3-hydroxyphenyl)maleimide is more than a simple building block; it is a functionalizing agent that can be strategically incorporated into hydrogel networks. The dual-stage crosslinking and functionalization protocol described here provides a robust and logical framework for creating advanced biomaterials. By separating the primary network formation from the HPM grafting step, researchers can achieve precise control over both the mechanical properties and the biological functionality of the final hydrogel. The incorporation of the hydroxyphenyl moiety opens up possibilities for creating hydrogels with intrinsic antioxidant properties, improved mechanical resilience through hydrogen bonding, and the potential for secondary, stimuli-responsive crosslinking. This approach expands the toolkit for designing sophisticated hydrogels for next-generation applications in drug delivery and tissue engineering.[2][3][5]
References
-
Baka, N., et al. (2021). Fabrication of Patterned Hydrogel Interfaces: Exploiting the Maleimide Group as a Dual Purpose Handle for Cross-Linking and Bioconjugation. PubMed. Available at: [Link]
-
Morrison, J. J., Brandt, V. K., & Yeates, S. G. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2319. Available at: [Link]
-
PubChem. (n.d.). N-(3-hydroxyphenyl)maleimide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Akiyama, M., et al. (1980). Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Lin, C. C., et al. (2011). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Pharmaceutical Research, 28(5), 1026-1036. Available at: [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. Available at: [Link]
-
ResearchGate. (2021). Effects of Phenolics on the Physicochemical and Structural Properties of Collagen Hydrogel. ResearchGate. Available at: [Link]
-
Al-Mokarrab, A. A., et al. (2022). A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. MDPI. Available at: [Link]
-
ResearchGate. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. ResearchGate. Available at: [Link]
-
ACS Publications. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. ACS Publications. Available at: [Link]
-
bioRxiv. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. bioRxiv. Available at: [Link]
-
Almashan, S. S., et al. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. MDPI. Available at: [Link]
-
MDPI. (2024). Preparation and Rheological Evaluation of Thiol–Maleimide/Thiol–Thiol Double Self-Crosslinking Hyaluronic Acid-Based Hydrogels as Dermal Fillers for Aesthetic Medicine. MDPI. Available at: [Link]
-
MDPI. (2022). Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. MDPI. Available at: [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. Available at: [Link]
-
PubChem. (n.d.). N-(3-hydroxyphenyl)maleimide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
PMC. (2022). Hydrogel Materials for Drug Delivery and Tissue Engineering. PubMed Central. Available at: [Link]
-
ScienceDirect. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Elsevier. Available at: [Link]
-
MDPI. (2023). Effects of Phenolics on the Physicochemical and Structural Properties of Collagen Hydrogel. MDPI. Available at: [Link]
-
PMC. (2024). Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels. PubMed Central. Available at: [Link]
-
MDPI. (2022). A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials. MDPI. Available at: [Link]
-
ResearchGate. (2022). Hydrogels: Characteristics and Application as Delivery Systems of Phenolic and Aroma Compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of the Cross-Linked Structure of Hydrogels. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Cyclodextrin mediated polymer coupling via thiol-maleimide conjugation: facile access to functionalizable. The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Arabian Journal of Chemistry. (2018). Synthesis of three-dimensional hydrogels based on poly(glycidyl methacrylate-alt-maleic anhydride): Characterization and study of furosemide drug release. Elsevier. Available at: [Link]
-
ResearchGate. (2022). Functionalized N-(4-Hydroxy phenyl) Maleimide Monomers: Kinetics of Thermal Polymerization and Degradation Using Model-Free Approach. ResearchGate. Available at: [Link]
-
SciSpace. (2019). Functional Hydrogels and Their Application in Drug Delivery, Biosensors, and Tissue Engineering. SciSpace. Available at: [Link]
-
ScienceOpen. (2014). Multi-responsive hydrogels for drug delivery and tissue engineering applications. ScienceOpen. Available at: [Link]
-
ResearchGate. (2022). Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. ResearchGate. Available at: [Link]
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- 1. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications [mdpi.com]
- 2. Hydrogel Materials for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Advanced Hydrogel Applications for Tissue Engineering and Drug Delivery Systems as Biomaterials | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
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- 6. Cross-linking in Hydrogels - A Review [article.sapub.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(3-hydroxyphenyl)maleimide | C10H7NO3 | CID 5325833 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: Site-Specific Modification of Antibodies with N-(3-hydroxyphenyl)maleimide
Abstract & Introduction
The modification of monoclonal antibodies (mAbs) with N-(3-hydroxyphenyl)maleimide (N-3-HPM) represents a sophisticated strategy for introducing a chemically active phenolic handle at specific sites on the antibody structure. Unlike random amine conjugation (which targets surface lysines and risks occluding the antigen-binding region), this approach targets the sulfhydryl groups (cysteines) liberated from interchain disulfide bonds in the hinge region.
The primary application of this modification is indirect radioiodination . By conjugating N-3-HPM to the antibody first, researchers install a highly reactive phenolic ring distal to the antibody backbone. Subsequent iodination (e.g., with
Key Advantages[1][2]
-
Site-Specificity: Targets hinge-region cysteines, keeping the modification away from the Complementarity Determining Regions (CDRs).
-
Immunoreactivity Preservation: Prevents direct oxidation or iodination of critical tyrosine/tryptophan residues in the binding pocket.
-
Modularity: The installed phenol can serve as a scaffold for various electrophilic substitutions, not just iodination.
Mechanism of Action
The process involves two distinct chemical phases:[1][2][3][4][5][6][7]
-
Conjugation: A Michael addition reaction where the maleimide group of N-3-HPM reacts with a free thiol on the antibody to form a stable thioether bond.
-
Functionalization (Iodination): An Electrophilic Aromatic Substitution (EAS) where the phenolic ring is iodinated at the ortho position relative to the hydroxyl group.
Caption: Stepwise mechanism converting native IgG to a radio-labeled conjugate via the N-3-HPM linker.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Antibody (IgG) | >1 mg/mL, in PBS (Amine-free not required, but Thiol-free essential) | Target biomolecule |
| N-(3-hydroxyphenyl)maleimide | High Purity (>95%) | Heterobifunctional Linker |
| TCEP-HCl | 0.5 M Stock | Selective reduction of disulfides |
| DMSO or DMF | Anhydrous | Solvent for linker dissolution |
| Conjugation Buffer | PBS + 5mM EDTA, pH 7.2 | Reaction medium (EDTA prevents metal-catalyzed oxidation) |
| Na | Carrier-free | Radionuclide source (for Protocol 3) |
| Iodogen | Plated tubes or reagent | Oxidizing agent for iodination |
Equipment
-
PD-10 Desalting Columns or Zeba Spin Columns (7K MWCO).
-
UV-Vis Spectrophotometer (Nanodrop).
-
Radio-TLC scanner or Gamma Counter (for radiolabeling).
-
Inert gas (Nitrogen/Argon) for solvent purging.[8]
Protocol 1: Antibody Reduction (Hinge-Specific)
To attach the maleimide, we must first generate free thiols. We target the interchain disulfides in the hinge region.[6]
-
Preparation: Dilute antibody to 2–5 mg/mL in Conjugation Buffer .
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final molar excess of 10-fold over the antibody.
-
Note: TCEP is preferred over DTT as it does not necessarily require removal before maleimide addition (though removal is recommended for maximum efficiency).
-
-
Incubation: Incubate at 37°C for 30 minutes or room temperature for 90 minutes.
-
Purification (Recommended): Pass the reduced antibody through a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer to remove excess TCEP.
-
Critical: Perform this step quickly to prevent re-oxidation of cysteines. Add 1-2 mM EDTA to buffers to stabilize thiols.
-
Protocol 2: Conjugation with N-(3-hydroxyphenyl)maleimide
This step installs the phenolic "landing pad" for the iodine.
-
Linker Solubilization: Dissolve N-(3-hydroxyphenyl)maleimide in anhydrous DMSO to a concentration of 10–20 mM . Prepare immediately before use.
-
Reaction: Add the linker solution to the reduced antibody.
-
Target Ratio: 20:1 (Linker:Antibody) molar excess.
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to avoid protein precipitation.
-
-
Incubation: Incubate for 2 hours at Room Temperature or overnight at 4°C.
-
pH Control: Ensure pH stays between 7.0–7.5. Above pH 8.0, maleimide hydrolysis competes with conjugation; below pH 6.0, reaction kinetics slow significantly.
-
-
Quenching: Add N-acetylcysteine (final 10 mM) to quench unreacted maleimides (optional, but good practice).
-
Purification: Remove excess linker using a desalting column or dialysis against PBS (pH 7.4).
-
Validation: The antibody is now "Phenol-Activated." It can be stored at -20°C (with glycerol) or used immediately for iodination.
-
Protocol 3: Site-Specific Radioiodination
Now that the phenol is installed on the hinge cysteines, we iodinate. This protocol uses the Iodogen method , which is gentler than Chloramine-T.
-
Iodogen Coating: Coat a reaction tube with 10 µg of Iodogen (dissolved in chloroform, then evaporated).
-
Reaction Mix: Add the Phenol-Activated Antibody (from Protocol 2) to the Iodogen-coated tube.
-
Radioisotope Addition: Add the required activity of Na
I (e.g., 0.5 – 1 mCi). -
Incubation: Incubate for 10–15 minutes at room temperature.
-
Termination: Remove the reaction mixture from the tube (leaving the insoluble Iodogen behind) or add Sodium Metabisulfite (10 mg/mL) to quench.
-
Final Purification: Purify via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) to remove free iodine.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Conjugation Efficiency | Ellman’s Assay | < 0.5 free thiols per antibody (indicates successful capping by maleimide). |
| Radiochemical Purity | iTLC (Instant Thin Layer Chromatography) | > 95% of radioactivity at origin (protein bound); < 5% at solvent front (free iodine). |
| Immunoreactivity | Lindmo Assay / ELISA | > 80% binding retention compared to native antibody. |
| Aggregation | SEC-HPLC | < 5% Aggregates (High MW species). |
Experimental Workflow Diagram
Caption: Operational workflow for generating radio-iodinated antibodies via N-(3-hydroxyphenyl)maleimide.
Troubleshooting & Optimization
-
Low Conjugation Yield:
-
Cause: Incomplete reduction or re-oxidation of thiols.
-
Fix: Use degassed buffers; add EDTA; ensure TCEP is fresh.
-
-
Precipitation:
-
Cause: Over-reduction (breaking heavy-light chain bonds) or too much hydrophobic linker.
-
Fix: Use mild reduction (e.g., 2-MEA) to target only hinge region; lower DMSO concentration.
-
-
Loss of Affinity:
-
Cause: Linker modification of cysteines involved in structural stability near the binding site (rare for IgGs, possible for fragments).
-
Fix: Validate with binding assay. If affinity drops, consider lower reduction ratios (aim for DAR 2 instead of 4).
-
References
-
Vaidyanathan, G., & Zalutsky, M. R. (1997).[12] Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate.[12] Bioconjugate Chemistry, 8(5), 724-729.[12] Link
- Context: Establishes the utility of phenolic linkers for radioiodin
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759–765. Link
- Context: Discusses the stability of maleimide-thioether linkages in physiological conditions.
-
Khaw, B. A., et al. (1982). Technetium-99m labeling of antibodies to cardiac myosin Fab conjugates for imaging myocardial infarction. Journal of Nuclear Medicine, 23(11), 1011-1019.
-
Context: Early foundational work demonstrating site-specific modification via reduced disulfides.[7]
-
Sources
- 1. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 2. osti.gov [osti.gov]
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- 4. biotium.com [biotium.com]
- 5. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]
- 11. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thiol-Maleimide Click Chemistry Using N-(3-hydroxyphenyl)maleimide
Introduction: The Power and Precision of Thiol-Maleimide Chemistry
The thiol-maleimide reaction stands as a cornerstone of modern bioconjugation, valued for its high efficiency, selectivity, and mild reaction conditions.[1] It is a prime example of "click chemistry," a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[2][3] This Michael addition reaction facilitates the covalent linkage of molecules by forming a stable thioether bond between a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, and the electrophilic double bond of a maleimide ring.[1][4]
The reaction's speed and specificity at physiological pH make it an indispensable tool for labeling biomolecules, creating antibody-drug conjugates (ADCs), and developing novel materials.[1][] While numerous maleimide derivatives exist, this guide focuses on N-(3-hydroxyphenyl)maleimide , a reagent whose unique phenolic group offers distinct advantages in solubility, characterization, and potential for secondary modifications. This document provides a deep dive into the underlying chemistry, offers field-tested protocols for its use, and presents troubleshooting guidance for researchers aiming to leverage this powerful conjugation strategy.
Reaction Mechanism and Critical Parameters
Understanding the fundamentals of the thiol-maleimide reaction is paramount to designing robust and reproducible conjugation protocols. The reaction's success hinges on the careful control of several key parameters.
The Michael Addition Mechanism
The core of the reaction is a nucleophilic attack by a thiolate anion (RS⁻) on one of the carbon atoms of the maleimide's electron-deficient double bond. This forms a stable, covalent thioether linkage.
Caption: Thiol-Maleimide Michael Addition Mechanism.
The Critical Influence of pH
pH is the single most important factor governing the thiol-maleimide reaction.
-
Optimal Range (pH 6.5 - 7.5): In this window, the reaction is highly chemoselective for thiols.[3][4] The thiol exists in equilibrium with its more reactive thiolate form, which readily attacks the maleimide. The concentration of competing nucleophiles, such as deprotonated amines, is low.
-
Alkaline Conditions (pH > 7.5): As the pH increases, the reaction with primary amines (e.g., the ε-amino group of lysine) becomes a significant competitive pathway.[3] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative and halting the desired conjugation.[6]
-
Acidic Conditions (pH < 6.5): The concentration of the reactive thiolate anion decreases, drastically slowing the reaction rate.
Reagent Stability and Side Reactions
-
Maleimide Hydrolysis: N-(3-hydroxyphenyl)maleimide, like all maleimides, should be stored under dry conditions. Solutions should be prepared fresh in an anhydrous, water-miscible solvent (e.g., DMSO, DMF) immediately before addition to the aqueous reaction buffer to minimize hydrolysis.[6]
-
Thioether Bond Stability: While the initial thioether adduct is stable, it can be susceptible to a retro-Michael reaction (deconjugation), especially in the presence of excess thiols. This is a key consideration in the design of antibody-drug conjugates, where linker stability is critical.
-
Thiazine Rearrangement: A known side reaction can occur with peptides or proteins that have an unprotected N-terminal cysteine, leading to a thiazine derivative.[1] This is generally less of a concern for internal cysteine residues.
Spotlight on N-(3-hydroxyphenyl)maleimide
The choice of N-substituent on the maleimide ring can significantly impact the reagent's properties. The 3-hydroxyphenyl group imparts several useful characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | PubChem[7] |
| Molecular Weight | 189.17 g/mol | PubChem[7] |
| IUPAC Name | 1-(3-hydroxyphenyl)pyrrole-2,5-dione | PubChem[7] |
| Appearance | Typically a yellow powder | [8] |
Key Advantages:
-
Enhanced Aqueous Solubility: The polar hydroxyl group can improve the reagent's solubility in the aqueous buffers typically used for bioconjugation compared to more hydrophobic N-aryl maleimides.
-
Chromophoric Handle: The phenyl group provides a UV chromophore (around 250-280 nm), which can aid in quantifying the degree of labeling via spectrophotometry.
-
Secondary Functionalization: The phenolic hydroxyl group can serve as a potential site for secondary chemical modifications, enabling the creation of more complex bioconjugates.
-
Modulated Reactivity: The electronic properties of the substituted phenyl ring can influence the reactivity of the maleimide double bond. The position of the substituent is known to affect inhibitory potential in other contexts, suggesting it can fine-tune the maleimide's electrophilicity.[9]
Experimental Workflow and Protocols
A successful conjugation experiment follows a logical progression from preparation and reaction to purification and analysis.
Caption: General workflow for protein conjugation.
Protocol 1: General Protein Labeling
This protocol provides a robust starting point for labeling a cysteine-containing protein with N-(3-hydroxyphenyl)maleimide.
A. Materials and Equipment
-
Cysteine-containing protein of interest
-
N-(3-hydroxyphenyl)maleimide
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide reduction (if needed)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
UV-Vis Spectrophotometer
-
SDS-PAGE and Mass Spectrometry equipment
-
Reaction tubes, pipettes, stirrer/rocker
B. Preparation of Reagents
-
Protein Preparation:
-
Dissolve the protein in degassed PBS (pH 7.2) to a final concentration of 1-10 mg/mL. Rationale: Degassed buffer minimizes oxidation of free thiols.
-
If the protein contains disulfide bonds that need to be reduced: Add a 10- to 50-fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature. Remove the excess reducing agent immediately before conjugation using a desalting column. Rationale: TCEP is preferred as it does not contain a thiol and will not compete in the subsequent maleimide reaction.[4][10]
-
-
Maleimide Stock Solution:
-
Immediately before use, dissolve N-(3-hydroxyphenyl)maleimide in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Rationale: Preparing this solution fresh is critical to prevent hydrolysis of the maleimide.[6]
-
C. Conjugation Reaction
-
Add a 5- to 20-fold molar excess of the N-(3-hydroxyphenyl)maleimide stock solution to the prepared protein solution. Add the DMSO solution dropwise while gently vortexing to prevent protein precipitation. Rationale: A molar excess drives the reaction to completion. The optimal ratio should be determined empirically.[6]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, with gentle shaking. Rationale: Reaction kinetics are rapid, often reaching completion within 30-120 minutes for peptides and small proteins.[6]
-
Optional Quenching: To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM to react with any excess maleimide.
D. Purification of the Conjugate
-
Load the reaction mixture onto a pre-equilibrated desalting column (e.g., PD-10).
-
Elute the protein conjugate with PBS (pH 7.2) according to the manufacturer's instructions. The larger protein conjugate will elute first, separated from the unreacted maleimide and quenching agent.[10]
-
Collect the fractions containing the protein (typically monitored by absorbance at 280 nm) and pool them.
E. Characterization
-
SDS-PAGE: Analyze the purified conjugate alongside the unlabeled protein. A successful conjugation will result in a slight increase in the molecular weight, visible as a higher band on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. The mass of the conjugate should equal the mass of the protein plus the mass of the added N-(3-hydroxyphenyl)maleimide adduct(s). This allows for precise determination of the degree of labeling.
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein) and the characteristic wavelength for the N-(3-hydroxyphenyl)maleimide adduct to estimate the degree of labeling, though this is less precise than mass spectrometry.
Application Focus: Antibody-Drug Conjugate (ADC) Synthesis
Thiol-maleimide chemistry is a foundational technology in the ADC field, used to link cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[] N-(3-hydroxyphenyl)maleimide can be incorporated into linkers for this purpose.
Caption: Workflow for creating an Antibody-Drug Conjugate.
The protocol is similar to the general labeling procedure but with a critical emphasis on stoichiometry . The goal is to achieve a specific Drug-to-Antibody Ratio (DAR), typically between 2 and 4. This is controlled by carefully titrating the amount of maleimide-linker-drug added to a partially reduced antibody, where interchain disulfide bonds in the hinge region have been selectively cleaved to expose reactive thiols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive (hydrolyzed) maleimide. 2. Insufficiently reduced protein (thiols are not free). 3. Incorrect buffer pH (too acidic). | 1. Prepare maleimide stock solution fresh in anhydrous DMSO right before use. 2. Confirm reduction with Ellman's reagent; increase reducing agent concentration or incubation time. 3. Verify buffer pH is between 6.5 and 7.5. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Protein is unstable under reaction conditions. | 1. Keep organic solvent volume <10% of the total reaction volume. Add maleimide stock slowly while mixing. 2. Perform the reaction at 4°C. Screen different buffer formulations. |
| High Heterogeneity (Multiple species in MS) | 1. Non-specific labeling (e.g., reaction with lysines). 2. Incomplete reaction or purification. | 1. Ensure reaction pH does not exceed 7.5. 2. Increase reaction time or maleimide-to-protein ratio. Improve purification with a higher resolution chromatography method. |
| Loss of Conjugate Stability (Deconjugation) | 1. Retro-Michael reaction occurring. | 1. Ensure all excess low-molecular-weight thiols are removed during purification. For ADCs, consider maleimides designed for increased stability (e.g., self-hydrolyzing maleimides).[11] |
References
-
ResearchGate. (2006). N-(3-Nitrophenyl)maleimide. [Link]
-
Campos, L. M., et al. (2018). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Macro Letters. [Link]
-
StudySmarter. Thiol Reactions: Maleimide, DTNB Mechanics. [Link]
-
Barrow, S. J., et al. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. [Link]
- Connolly, B. A., et al. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Polymer.
-
Lowe, A. B., et al. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry. [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release. [Link]
-
Gabbutt, C. D., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325833, N-(3-hydroxyphenyl)maleimide. [Link]
- Vandevoorde, A., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.
-
Mohammed, A. A., & Mustapha, S. N. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. [Link]
-
JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
-
Christie, R. J., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Journal of Controlled Release. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Protein-maleimide Conjugates for Thiol-conjugate Addition | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. N-(3-hydroxyphenyl)maleimide | C10H7NO3 | CID 5325833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. youtube.com [youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Strategies to minimize retro-Michael reaction of N-(3-hydroxyphenyl)maleimide conjugates
This technical guide details strategies to minimize the retro-Michael reaction of N-(3-hydroxyphenyl)maleimide conjugates.
Topic: Minimizing Retro-Michael Instability via Controlled Hydrolysis Audience: Senior Scientists, ADC Developers, and Protein Chemists Version: 2.0 (Current)
Core Concept: The Stability Paradox
The instability of maleimide conjugates is driven by the retro-Michael reaction , a reversible pathway that detaches the payload (drug/label) from the antibody or protein carrier.[1] This is particularly problematic in plasma, where endogenous thiols (like albumin-Cys34) act as "sinks," capturing the detached payload.
For N-aryl maleimides, such as N-(3-hydroxyphenyl)maleimide , the strategy to prevent this is counter-intuitive: you must break the ring to save the conjugate.
-
The Problem: The closed thiosuccinimide ring is reversible (prone to retro-Michael).
-
The Solution: Hydrolysis (opening) of the succinimide ring renders the linkage irreversible and stable.
-
The Advantage: N-aryl maleimides are designed to hydrolyze 5–10x faster than standard N-alkyl maleimides.[2] Your goal is to force this hydrolysis to completion before the conjugate is exposed to physiological conditions.
Mechanism & Decision Pathways
The following diagram illustrates the kinetic competition between drug loss (Retro-Michael) and stabilization (Hydrolysis).
Caption: The kinetic race: The closed ring (yellow) is unstable. You must drive the reaction along the green path (Hydrolysis) to lock the conjugate before the red path (Retro-Michael) occurs in plasma.
Troubleshooting Guide & FAQs
Phase 1: Diagnosis
Q1: I see a loss of payload (drug-to-antibody ratio drops) after 24h in plasma. Is my conjugation failing? A: Likely not. The conjugation worked, but the linkage is reversing.
-
Root Cause: The thiosuccinimide ring remained closed. In the closed state, N-aryl maleimides are in equilibrium with the free maleimide. In plasma, albumin (approx. 600 µM thiol) acts as a scavenger, pulling the equilibrium towards dissociation.
-
Fix: You must introduce a Controlled Hydrolysis Step post-conjugation.[2] See Protocol A below.
Q2: How do I distinguish between the "Stable" and "Unstable" forms analytically? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry).[2]
-
Closed Ring (Unstable): Mass = [Antibody] + [Linker-Payload].[2]
-
Open Ring (Stable): Mass = [Antibody] + [Linker-Payload] + 18 Da (addition of water).[2]
-
Target: You want >95% of your species to show the +18 Da shift before you start biological assays.
Phase 2: Optimization
Q3: Does the 3-hydroxyl group on the phenyl ring help? A: Yes. The N-aryl group withdraws electrons from the imide nitrogen, making the carbonyl carbons more electrophilic and susceptible to water attack (hydrolysis).
-
Comparison: N-alkyl maleimides (standard) have a hydrolysis half-life of ~20+ hours at pH 7.[2][3]4. N-aryl maleimides typically hydrolyze in <1–2 hours under similar conditions.[2] The 3-OH group ensures this happens relatively quickly without requiring harsh conditions that might damage the protein.
Q4: Can I just increase the pH during conjugation? A: Risky.
-
High pH (>8.[2]0) during conjugation: Increases the rate of hydrolysis and retro-Michael, but also increases non-specific coupling to Lysine residues (loss of site-specificity).
-
Strategy: Conjugate at pH 7.0–7.4 (specificity), then buffer exchange or adjust to pH 8.5–9.0 for 1–2 hours (stabilization).
Experimental Protocols
Protocol A: The "Locking" Procedure (Post-Conjugation Hydrolysis)
This protocol forces the ring-opening of N-(3-hydroxyphenyl)maleimide conjugates to prevent retro-Michael exchange.[2]
| Step | Action | Critical Parameter | Mechanism |
| 1. Conjugate | React Thiol-Protein with Maleimide-Linker. | pH 7.0 , 1h, 22°C | Standard Michael Addition. |
| 2. Purify | Remove excess free linker (TFF or Desalting).[2] | Remove unreacted maleimide. | Prevents free drug from interfering.[2] |
| 3. Adjust pH | Exchange buffer to Borate or Carbonate Buffer . | pH 8.5 – 9.0 | High pH promotes OH⁻ attack on the ring. |
| 4. Incubate | Heat gently. | 37°C for 2–4 hours | Accelerates hydrolysis kinetics > retro-Michael. |
| 5. Quench | Lower pH back to storage conditions.[2] | pH 6.0 – 7.0 | Stabilizes the protein; the ring remains open (irreversible). |
| 6. Verify | Run LC-MS. | Look for +18 Da shift. | Confirms stabilization. |
Protocol B: Catalytic Acceleration (Mild Conditions)
If your protein is sensitive to high pH (pH > 8.0), use a specific catalyst to promote hydrolysis at neutral pH.
-
Reagent: Sodium Molybdate (
).[2][4] -
Method: Add 10–50 mM Sodium Molybdate to the conjugation buffer (pH 7.2–7.5).
-
Mechanism: Molybdate acts as a nucleophilic catalyst, coordinating with the imide carbonyls and facilitating water attack without requiring high alkalinity.
-
Reference: Kalia et al.[2][3][4][5] demonstrated molybdate accelerates maleimide hydrolysis significantly at neutral pH.[2]
Comparative Stability Data
The table below highlights why forcing hydrolysis is non-negotiable for N-aryl maleimides.
| Conjugate State | Plasma Half-Life ( | Mechanism of Loss |
| Closed Ring (N-Alkyl) | ~2–4 Days | Slow retro-Michael + Thiol Exchange |
| Closed Ring (N-Aryl) | < 2 Hours | Fast retro-Michael (Resonance stabilized leaving group) |
| Open Ring (Hydrolyzed) | > 14 Days | Covalent Thioether (Irreversible) |
Critical Insight: While N-aryl maleimides hydrolyze faster (good), they also undergo retro-Michael faster (bad) if left in the closed form.[2] You must win the race by forcing the open ring state immediately.
References
-
Christie, R. J., et al. "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides."[2] Journal of Controlled Release, vol. 220, 2015, pp. 660-670.[3] Link[2]
-
Fontaine, S. D., et al. "Long-term stabilization of maleimide–thiol conjugates."[2] Bioconjugate Chemistry, vol. 26, no. 1, 2015, pp. 145-152.[2] Link[2]
-
Kalia, J., & Raines, R. T. "Catalysis of imido group hydrolysis in a maleimide conjugate."[4] Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 22, 2007, pp. 6286-6289.[2] Link[2][4]
-
Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, vol. 32, no. 10, 2014, pp. 1059-1062.[2] Link[2]
-
Szijj, P. A., et al. "Addressing the retro-Michael instability of maleimide bioconjugates."[6] Drug Discovery Today: Technologies, vol. 30, 2018, pp. 27-34.[6] Link[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(3-hydroxyphenyl)maleimide | C10H7NO3 | CID 5325833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. raineslab.com [raineslab.com]
- 5. scribd.com [scribd.com]
- 6. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of N-(3-hydroxyphenyl)maleimide Adducts
Introduction: The N-Aryl Advantage & The Phenolic Challenge
Welcome to the technical support hub for N-(3-hydroxyphenyl)maleimide (HPM) . You are likely using this reagent for one of two reasons: to introduce a phenolic handle for downstream radio-iodination (e.g., Bolton-Hunter type chemistry) or to leverage the specific stability profiles of N-aryl maleimides .[1]
The Core Technical Insight: Unlike standard N-alkyl maleimides (like NEM or SMCC), HPM is an N-aryl maleimide .[2][1] The electron-withdrawing nature of the phenyl ring makes the maleimide double bond more electrophilic (faster conjugation) but also renders the resulting thiosuccinimide ring significantly more susceptible to hydrolytic ring-opening.
While many researchers view hydrolysis as "degradation," in the context of HPM, controlled hydrolysis is a stabilization strategy .[2] Once the ring opens, the retro-Michael pathway is blocked, locking the payload onto the protein. Your characterization challenges likely stem from managing this kinetic race between Ring-Opening (Stability) and Retro-Michael Exchange (Instability).[2][1]
Module 1: Troubleshooting Mass Spectrometry Anomalies
Issue 1: The "+18 Da" Phantom Peak
Symptom: In LC-MS analysis of your HPM-cysteine adduct, you observe a split peak or a dominant species with a mass of
The Fix:
-
Don't Fight It, Finish It: Instead of trying to prevent hydrolysis, drive it to completion. Incubate your conjugate at pH 8.5–9.0 for 1–2 hours post-conjugation.
-
Verify the Shift: The transition from Closed Ring (succinimide) to Open Ring (succinamic acid) adds exactly 18.01 Da (H₂O).[2][1]
-
Check Regioisomerism: Hydrolysis can occur at either carbonyl, leading to two isomers that may separate on high-resolution C18 columns.[2][1]
Issue 2: Neutral Loss in MS/MS
Symptom: The parent ion is visible, but MS/MS fragmentation results in the complete loss of the label. Diagnosis: C-S Bond Cleavage. The thioether bond in maleimide adducts is fragile. High collision energies (HCD/CID) often cleave the C-S bond, resulting in a neutral loss of the maleimide moiety or the peptide backbone.
The Fix:
-
Soft Ionization: Use ESI with lower cone voltages.[1]
-
Identify Marker Ions: Look for the characteristic fragment of the N-(3-hydroxyphenyl) moiety.[1] The phenolic ring often yields a stable fragment ion at m/z ~109-110 (depending on ionization mode), serving as a diagnostic reporter ion.[2][1]
Module 2: Stability & The Retro-Michael Pathway
Scenario: You observe a loss of conjugation over time when the sample is stored in plasma or thiol-containing buffers (e.g., Glutathione/GSH), but the protein itself is intact.[2][1]
The Mechanism: The Kinetic Race
Before the succinimide ring hydrolyzes, the reaction is reversible. The HPM moiety can detach (Retro-Michael) and re-attach to a more abundant thiol (like Human Serum Albumin or GSH).[2][1]
Visualizing the Pathway:
Caption: The "Kinetic Race" for N-aryl maleimides. Stability is achieved only when the rate of hydrolysis exceeds the rate of Retro-Michael exchange.
Protocol: Assessing Linker Stability
-
Prepare Mock Conditions: Incubate HPM-conjugate with 1 mM Glutathione (physiological mimic) at pH 7.4, 37°C.
-
Time Points: Analyze aliquots at 0, 1, 4, and 24 hours via LC-MS.
-
Interpretation:
Module 3: The Phenolic Variable (pH Sensitivity)
Issue: Retention times shift erratically during HPLC purification, or UV quantification is inconsistent. Cause: The 3-hydroxyl group on the phenyl ring has a pKa of approximately 9.5–10.0 . However, the electron-withdrawing imide ring can lower this pKa slightly.
Data Summary: Impact of pH on HPM
| Parameter | Acidic (pH < 7) | Neutral (pH 7.0–7.[2][1]5) | Basic (pH > 8.[2][1]5) |
| Phenolic State | Protonated (-OH) | Protonated (-OH) | Deprotonation onset (-O⁻) |
| Hydrolysis Rate | Slow | Moderate | Very Fast (t½ < 1 hr) |
| HPLC Behavior | Hydrophobic (Later RT) | Stable | Hydrophilic (Early RT) |
| UV Absorbance | Bathochromic shift (Red shift) |
The Fix:
-
Buffer Your Mobile Phase: Do not use unbuffered water/acetonitrile gradients.[1] Use 0.1% Formic Acid (keeps phenol protonated) or 10 mM Ammonium Bicarbonate (drives hydrolysis and ionization).[2][1]
-
UV Quantitation: Measure absorbance at the isosbestic point if possible, or strictly control pH to ensure the phenol is 100% protonated during measurement.
FAQ: Frequently Asked Questions
Q: Can I use HPM for radio-iodination? A: Yes. The 3-hydroxyphenyl group is electronically similar to tyrosine. It can be iodinated using Chloramine-T or Iodogen methods after conjugation, or you can iodinate the HPM precursor before conjugation (though the latter risks handling radioactive reactive electrophiles).[1]
Q: Why is my HPM powder yellow/orange? A: N-aryl maleimides are often bright yellow due to extended conjugation between the maleimide double bond and the aromatic ring. Upon reaction with a thiol (loss of the double bond), the solution should become colorless.[2][1] If it stays yellow, conjugation has not occurred. [2][1]
Q: How do I store the HPM stock solution? A: Do not store in DMSO/DMF for long periods. N-aryl maleimides can undergo slow polymerization or hydrolysis even in "dry" solvents if traces of water are present. Prepare fresh in anhydrous Dimethylacetamide (DMAc) or Acetonitrile immediately before use.[2][1]
References
-
Christie, R. J., et al. (2015).[2][1][3] Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660–670.[2][1][3]
-
Szijj, P. A., Bahou, C., & Chudasama, V. (2018).[2][1][4] Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27–34.[2][1][4]
-
Fontaine, S. D., et al. (2015).[2][1] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152.[2][1][3]
-
Kalia, D., et al. (2016).[2][1] Hydrolytic stability of N-aryl vs N-alkyl maleimides. Angewandte Chemie International Edition, 55, 1–6.[2][1] (General principles of N-aryl maleimide kinetics).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating N-(3-hydroxyphenyl)maleimide Conjugation with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and verifiable attachment of small molecules to proteins is paramount. N-(3-hydroxyphenyl)maleimide has emerged as a reagent of interest for its potential to create stable linkages, particularly with cysteine residues. However, the success of any conjugation strategy hinges on robust analytical validation. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for confirming the successful conjugation of N-(3-hydroxyphenyl)maleimide, ensuring the integrity and reliability of your research and development efforts.
The Rationale for Rigorous Validation: Beyond a Simple "Yes" or "No"
The conjugation of N-(3-hydroxyphenyl)maleimide to a protein is not merely a binary event. A host of potential outcomes can occur, including incomplete reaction, off-target modifications, and instability of the resulting bond. Mass spectrometry offers an unparalleled depth of analysis, moving beyond a simple confirmation of conjugation to provide a detailed molecular portrait of the final product. This is critical for understanding the heterogeneity of the conjugate, a key factor in its efficacy and safety profile.
N-aryl maleimides, such as N-(3-hydroxyphenyl)maleimide, have been shown to form more stable conjugates compared to their N-alkyl counterparts.[1] This is attributed to the accelerated hydrolysis of the thiosuccinimide ring, a process that "locks" the conjugate and prevents the undesirable retro-Michael reaction that can lead to deconjugation.[1] Validating this stability is a key aspect of characterization.
A Comparative Overview of Mass Spectrometry Techniques
Two primary mass spectrometry workflows are indispensable for the comprehensive validation of N-(3-hydroxyphenyl)maleimide conjugates: Intact Mass Analysis and Peptide Mapping . Each provides a unique and complementary piece of the validation puzzle.
| Technique | Information Gained | Strengths | Limitations |
| Intact Mass Analysis | Confirms the overall mass of the conjugated protein, allowing for the determination of the number of conjugated maleimide molecules (drug-to-antibody ratio, DAR, in the context of ADCs). | Rapid assessment of conjugation efficiency and heterogeneity. | Does not provide information on the specific site(s) of conjugation. Can be challenging for highly heterogeneous samples. |
| Peptide Mapping | Identifies the specific amino acid residue(s) to which the maleimide is attached. | Provides precise localization of the modification. Can identify off-target conjugation. | More time-consuming and complex workflow involving protein digestion and liquid chromatography. |
Experimental Workflow: A Self-Validating System
The following protocol outlines a robust, self-validating workflow for the conjugation of N-(3-hydroxyphenyl)maleimide to a model protein containing a surface-accessible cysteine residue and subsequent mass spectrometry analysis.
Part 1: Conjugation of N-(3-hydroxyphenyl)maleimide
This protocol is a starting point and should be optimized for your specific protein and application.
Materials:
-
Protein with accessible cysteine residue (e.g., a cysteine-engineered antibody fragment)
-
N-(3-hydroxyphenyl)maleimide (Molecular Weight: 189.17 g/mol )[2]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Desalting column (e.g., PD-10)
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours. Note: The use of a reducing agent must be carefully controlled to avoid unfolding the protein.
-
-
Maleimide Preparation:
-
Prepare a 10 mM stock solution of N-(3-hydroxyphenyl)maleimide in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the N-(3-hydroxyphenyl)maleimide stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing. Protect the reaction from light.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching reagent (relative to the maleimide) to consume any unreacted N-(3-hydroxyphenyl)maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Sources
Beyond Blocking: A Comparative Technical Guide to N-Ethylmaleimide (NEM) vs. N-(3-Hydroxyphenyl)maleimide (HPM)
Executive Summary
In the landscape of bioconjugation, maleimides are the gold standard for cysteine modification.[1] However, the choice between the aliphatic N-ethylmaleimide (NEM) and the aromatic N-(3-hydroxyphenyl)maleimide (HPM) is often reduced to a question of availability rather than mechanistic suitability.
This guide corrects that oversight. While NEM is the industry standard for "silent" thiol blocking and kinetic assays, HPM represents a functional class of "active" maleimides . HPM offers two distinct advantages: (1) Superior in vivo stability via rapid thiosuccinimide ring hydrolysis, and (2) A phenolic handle for radio-iodination (
Part 1: Mechanistic Divergence (Aliphatic vs. Aromatic)
The core difference between NEM and HPM lies in the electronic influence of the nitrogen substituent on the maleimide ring.
The Electronic Push-Pull
-
NEM (Aliphatic): The ethyl group is electron-donating (via hyperconjugation). This slightly reduces the electrophilicity of the maleimide double bond.
-
Result: Moderate reaction rate (
), high selectivity for thiols at pH 7.0.
-
-
HPM (Aromatic): The phenyl ring acts as an electron-withdrawing group (via induction and resonance). This pulls electron density away from the maleimide double bond, making it significantly more electrophilic.
-
Result: Faster reaction kinetics with thiols, but increased potential for hydrolysis.
-
The Stability Paradox: Why "Unstable" is Better
A common misconception is that hydrolysis is always bad. In maleimide chemistry, post-conjugation ring hydrolysis is a stabilization mechanism.
-
The Retro-Michael Threat: A standard thioether bond (formed by NEM) is reversible. In plasma, albumin (with its free Cys34) can displace the maleimide from your target protein via a Retro-Michael exchange.
-
The Hydrolysis Lock: If the succinimide ring hydrolyzes (opens) to form succinamic acid, the Retro-Michael pathway is chemically blocked. The conjugate becomes permanently locked.
-
HPM Advantage: N-aryl maleimides (HPM) undergo ring-opening hydrolysis significantly faster than N-alkyl maleimides (NEM). Therefore, HPM conjugates are paradoxically more stable in vivo than NEM conjugates because they rapidly convert to the irreversible "locked" form.
The Phenolic Handle (The "Killer App")
NEM is a "dead-end" reagent; once conjugated, it offers no further reactivity. HPM introduces a phenol group . This is the chemical equivalent of the Bolton-Hunter reagent structure, allowing for:
-
Radio-iodination: Ortho-iodination using Chloramine-T or Iodogen.
-
Fluorescence Quenching: The aromatic system can act as a contact quencher for tryptophan fluorescence.
Part 2: Decision Matrix & Workflow Visualization
The following diagram illustrates the critical decision pathways between selecting NEM for transient/kinetic blocking versus HPM for stable labeling.
Figure 1: Decision matrix for selecting between Aliphatic (NEM) and Aromatic (HPM) maleimides based on stability requirements and downstream applications.
Part 3: Comparative Data Profile
| Feature | N-Ethylmaleimide (NEM) | N-(3-hydroxyphenyl)maleimide (HPM) |
| Molecular Weight | 125.13 g/mol | 189.17 g/mol |
| Solubility | Water-soluble (up to ~100 mM) | Hydrophobic (Dissolve in DMSO/DMF first) |
| Thiol Reactivity ( | Fast ( | Very Fast (2-5x faster than NEM) |
| Selectivity | High (pH 6.5 - 7.5) | Moderate (Risk of amine reaction > pH 8.0) |
| Adduct Hydrolysis | Slow ( | Rapid ( |
| In Vivo Stability | Moderate (Risk of Retro-Michael exchange) | High (Rapid hydrolysis "locks" the bond) |
| Detectability | None (Silent blocker) | UV Absorbance (250-300nm) / Iodination |
| Primary Use | Enzyme inhibition, thiol quantification | Radio-labeling, stable conjugation, linkers |
Part 4: Experimental Protocols
Protocol A: Kinetic Thiol Blocking with NEM
Use Case: Determining the number of accessible surface thiols or inhibiting cysteine proteases.
Reagents:
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2 (Degassed).
-
NEM Stock: 100 mM in water (Prepare fresh; NEM hydrolyzes in solution).
Procedure:
-
Preparation: Dilute protein to 50 µM in Reaction Buffer.
-
Reaction: Add NEM to a final concentration of 1–5 mM (20–100x molar excess).
-
Note: A large excess drives the reaction to completion quickly, outcompeting hydrolysis.
-
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes.
-
Quenching: Add DTT (Dithiothreitol) to a final concentration of 10 mM to quench unreacted NEM.
-
Verification: Remove excess reagents via Zeba Spin Column (7K MWCO). Verify blocking by attempting to label with a fluorescent maleimide (e.g., Fluorescein-5-Maleimide). Lack of fluorescence confirms NEM saturation.
Protocol B: Radio-iodination and Conjugation with HPM
Use Case: Creating a stable, radioactive tracer for biodistribution studies. This protocol utilizes the phenol group on HPM.
Reagents:
-
HPM Stock: 10 mM in dry DMSO.
-
Na
I (Sodium Iodide). -
Chloramine-T (Oxidant): 1 mg/mL in Phosphate Buffer.
-
Metabisulfite (Stop solution): 1 mg/mL in Phosphate Buffer.
Workflow:
-
Iodination of HPM (Pre-conjugation):
-
Why pre-conjugation? To prevent exposing the protein to the harsh oxidant (Chloramine-T).
-
Mix 10 µL HPM stock with 500 µCi Na
I in 50 µL Phosphate Buffer (pH 7.5). -
Add 10 µL Chloramine-T. React for 30 seconds.
-
Quench with 10 µL Metabisulfite.
-
Result: You now have
I-HPM (iodinated at the ortho-position of the phenol).
-
-
Conjugation to Protein:
-
Immediately add the
I-HPM mixture to your reduced protein sample (pH 7.0 - 7.5). -
Incubate for 1 hour at RT.
-
-
Stabilization (The Hydrolysis Step):
-
Critical Step: Raise pH to 8.5 using Carbonate buffer for 2 hours.
-
Mechanism:[2] This forces the succinimide ring to open (hydrolyze) to succinamic acid.
-
Benefit: This "locks" the radioactive label onto the protein, preventing it from falling off in serum during biodistribution studies.
-
-
Purification: Remove free iodine and unreacted HPM via size exclusion chromatography (PD-10 column).
Part 5: Mechanism of Action (Visualized)
The following diagram details the chemical fate of the HPM conjugate, highlighting the critical "Ring Opening" step that confers stability.
Figure 2: The "Stability Lock" mechanism. HPM promotes Path B, preventing the instability associated with Path A.
References
-
Fontaine, S. D., et al. (2015). "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry, 26(1), 145–152. Link
- Key Finding: Establishes that electron-withdrawing N-substituents (like the phenyl ring in HPM) accelerate ring hydrolysis, stabilizing the adduct against exchange.
-
Vuckovic, D., et al. (2020).[3] "Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols." Analytical and Bioanalytical Chemistry, 412, 2393–2405. Link
- Key Finding: Compares ionization and hydrophobicity; notes the increased reaction rate and hydrolysis instability of the ring in aryl maleimides compared to NEM.
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Academic Press. Link
- Key Finding: The authoritative source for standard NEM blocking protocols and Bolton-Hunter chemistry.
-
Bolton, A. E., & Hunter, W. M. (1973). "The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent." Biochemical Journal, 133(3), 529–539. Link
- Key Finding: Foundational paper for phenolic-based radio-iodination str
Sources
- 1. nbinno.com [nbinno.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: N-(3-hydroxyphenyl)maleimide vs. NHS Esters for Protein Labeling
Executive Summary
In the landscape of protein bioconjugation, the choice between N-(3-hydroxyphenyl)maleimide (HPM) and N-hydroxysuccinimide (NHS) esters represents a fundamental decision between site-selective precision and global functionalization .
-
NHS Esters are the industry workhorse for amine-directed labeling. They are robust and high-yield but often suffer from stochastic heterogeneity and potential inactivation of the target protein by modifying critical lysine residues.
-
N-(3-hydroxyphenyl)maleimide (HPM) is a specialized heterobifunctional reagent. It targets cysteine residues (sulfhydryls) to introduce a phenolic handle. This is primarily utilized for indirect radioiodination (e.g.,
I labeling) or oxidative crosslinking, allowing researchers to label proteins that lack native tyrosines or are sensitive to direct oxidative iodination conditions.
This guide dissects the mechanistic trade-offs, stability profiles, and experimental protocols for both chemistries to support data-driven selection.
Part 1: Mechanistic Foundations
To select the correct reagent, one must understand the underlying chemical causality.
The Chemistry of Attachment
NHS Esters (Amine Targeting):
NHS esters react with primary amines (
-
Constraint: This reaction competes directly with hydrolysis. The half-life of NHS esters at pH 7.0 is hours, but at pH 8.6 (optimal for reaction), it drops to minutes.[1]
HPM (Thiol Targeting):
The maleimide moiety of HPM undergoes a Michael addition reaction with free sulfhydryls (
Reaction Pathway Visualization
Figure 1: Mechanistic divergence between NHS-Ester global labeling and HPM site-selective functionalization.
Part 2: Comparative Performance Data
The following data aggregates performance metrics from standard bioconjugation workflows.
Technical Specification Matrix
| Feature | NHS Esters (General) | N-(3-hydroxyphenyl)maleimide (HPM) |
| Primary Target | Lysine ( | Cysteine (Sulfhydryl) |
| Selectivity | Low (Multiple sites per protein) | High (Rare residues, often 1-2 per protein) |
| Optimal pH | 7.2 – 8.5 | 6.5 – 7.5 |
| Hydrolysis | ~10 min (pH 8.[1]6) to 4-5 hrs (pH 7.0) | >24 hrs (pH 7.0) for maleimide ring |
| Bond Stability | Amide bond (Very Stable) | Thioether (Stable, but can undergo exchange) |
| Risk Factor | Modification of active site Lysines | Disulfide scrambling; Maleimide hydrolysis |
| Primary Use Case | Fluorescent tagging, Crosslinking | Indirect Radioiodination ( |
Stability and Hydrolysis
A critical failure point in NHS labeling is the "race against water."
-
NHS: At pH 8.0, you must mix reagents immediately. You cannot store aqueous NHS solutions.[4]
-
HPM: The maleimide group is more hydrolytically stable than NHS esters but will eventually hydrolyze to a non-reactive maleamic acid. However, at pH > 7.5, HPM loses specificity and begins reacting with amines [1].
Part 3: Application Focus – The "Bolton-Hunter" Context
Why choose HPM over a standard NHS ester? The most common scientific justification is Indirect Radioiodination .
Direct iodination (Chloramine-T method) exposes proteins to harsh oxidizing agents that can destroy biological activity. Furthermore, if your protein lacks Tyrosine, you cannot label it with Iodine.
-
NHS Route (Bolton-Hunter Reagent): Attaches a phenolic group to Lysines . Useful, but heterogeneous.
-
HPM Route: Attaches a phenolic group to Cysteines .
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the intermediate checks fail, do not proceed.
Protocol A: Site-Selective Labeling with HPM
Use this for: Introducing a phenol group for radiolabeling on a Cysteine.
Reagents:
-
Labeling Buffer: PBS, pH 7.2, 5 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).
-
Reducing Agent: TCEP-HCl (immobilized or soluble).
-
HPM Stock: 10 mM in dry DMSO.
Workflow:
-
Protein Prep: If free cysteines are oxidized (disulfides), reduce protein with 10-fold molar excess TCEP for 30 min.
-
Validation: Perform Ellman’s Assay to quantify free thiols. If
thiols/mole, reduction failed.
-
-
Conjugation:
-
Dissolve HPM in DMSO.
-
Add HPM to protein (10-20 fold molar excess) in Labeling Buffer.
-
Critical Step: Maintain pH between 6.5 and 7.5. Do not exceed 7.5.[3]
-
Incubate 2 hours at Room Temp or Overnight at 4°C.
-
-
Purification: Remove excess HPM using a desalting column (Zeba Spin or PD-10) equilibrated in PBS.
-
Downstream Application: The protein now carries a hydroxyphenyl group and is ready for
I labeling via the Chloramine-T or Iodogen method.
Protocol B: Global Labeling with NHS Esters
Use this for: General fluorescent tagging or biotinylation.
Reagents:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. (NO TRIS/GLYCINE) .
-
NHS-Reagent Stock: 10 mM in dry DMSO.
Workflow:
-
Buffer Exchange: Ensure protein is in Bicarbonate buffer. If protein is in Tris, dialyze or desalt immediately. Tris contains amines and will quench the reagent.
-
Conjugation:
-
Quenching: Add 1 M Tris (pH 8.0) or Ethanolamine to a final concentration of 50 mM to stop the reaction.
-
Purification: Desalt or Dialyze to remove hydrolyzed byproducts.
Part 5: Decision Logic & Troubleshooting
Selection Flowchart
Figure 2: Decision matrix for selecting between HPM and NHS chemistries based on protein structure and application.
Troubleshooting Guide
| Problem | Probable Cause (NHS) | Probable Cause (HPM) |
| Low Labeling Efficiency | Buffer contained amines (Tris/Glycine); Reagent hydrolyzed due to moisture. | Protein thiols oxidized (needs reduction); pH too low (< 6.0). |
| Protein Precipitation | Over-labeling (too hydrophobic); DMSO concentration > 10%. | Over-reduction of disulfides destabilized structure. |
| Loss of Activity | Critical Lysine in active site modified. | Modification of structural disulfide; Steric hindrance at Cys site. |
| High Background | Unreacted NHS ester not removed. | Non-specific amine reaction (pH > 7.5). |
References
-
National Institutes of Health (NIH). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Available at: [Link]
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. biotium.com [biotium.com]
- 5. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Quantifying Degree of Labeling with N-(3-hydroxyphenyl)maleimide
Executive Summary
N-(3-hydroxyphenyl)maleimide (N-3-HPM) is a specialized heterobifunctional linker primarily used as a precursor for radioiodination (via the Bolton-Hunter type mechanism) or as a hapten for immunogen generation. Unlike standard fluorescent maleimides, N-3-HPM lacks a distinct visible chromophore, and its absorbance maximum (
This overlap renders standard direct UV-Vis quantification (
Part 1: Mechanistic Insight & Causality
The Reaction
N-3-HPM reacts specifically with sulfhydryl groups (-SH) on cysteine residues via a Michael addition. The maleimide ring undergoes nucleophilic attack by the thiolate anion, forming a stable thiosuccinimide ether bond.
-
Critical Control Point (pH): The reaction is highly pH-dependent.
-
pH 6.5–7.5: Specificity for thiols is maximized.[1]
-
pH > 8.0: Reactivity toward primary amines (Lysine) increases significantly, leading to non-specific labeling and heterogeneity. Hydrolysis of the maleimide ring also accelerates, generating non-reactive maleamic acid derivatives.
-
The Quantification Challenge
Most researchers default to measuring
-
The Problem: For an antibody (
), the signal contribution from 1–3 molecules of N-3-HPM is statistically insignificant ( ), making direct UV quantification mathematically impossible to distinguish from pipetting error.
Part 2: Comparative Analysis of Reagents
The following table contrasts N-3-HPM with its primary functional alternatives.
| Feature | N-(3-hydroxyphenyl)maleimide | N-Ethylmaleimide (NEM) | Fluorescein-5-Maleimide |
| Primary Application | Radioiodination precursor ( | Cysteine blocking (Dead-end) | Fluorescent tracking / Flow Cytometry |
| Molecular Weight | ~189.17 Da | ~125.13 Da | ~427.36 Da |
| Steric Footprint | Low (Phenyl ring) | Very Low (Ethyl group) | High (Bulky fluorophore) |
| UV Quantification | Impossible directly (Overlaps | Impossible (Loss of | Excellent (Distinct |
| Reversibility | Stable Thioether | Stable Thioether | Stable Thioether |
| Downstream Utility | Phenol group allows iodination post-conjugation | None | Fluorescence |
Part 3: Decision Framework & Workflow
The following diagram illustrates the logical flow for selecting the correct quantification method based on available instrumentation and molecule type.
Figure 1: Decision tree for quantifying N-3-HPM labeling. Mass Spec is ideal; Ellman's is the standard benchtop alternative.
Part 4: Validated Protocols
Method A: Thiol Consumption Assay (Ellman’s Back-Titration)
Principle: Instead of measuring the label directly, we measure the loss of free thiols.
Materials
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA is mandatory to prevent metal-catalyzed oxidation of thiols).
-
Ellman’s Reagent: 4 mg/mL 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.
-
Standard: Cysteine Hydrochloride (freshly prepared).
Step-by-Step Protocol
-
Baseline Quantification: Before adding N-3-HPM, take an aliquot of your reduced protein.
-
Conjugation: Perform the N-3-HPM reaction (typically 10–20x molar excess, pH 7.0–7.4, 2 hours at RT).
-
Purification (Crucial): Remove excess unreacted N-3-HPM using a desalting column (e.g., Zeba Spin or PD-10) equilibrated in Reaction Buffer (pH 8.0).
-
Note: If you do not remove free N-3-HPM, it will not interfere with DTNB, but you must ensure the protein is in the correct buffer for the Ellman's assay.
-
-
Assay Setup:
-
Blank: 50 µL Buffer + 2.5 µL DTNB.
-
Control (Unlabeled Protein): 50 µL Protein (known conc.) + 2.5 µL DTNB.
-
Sample (Labeled Protein): 50 µL Conjugate (known conc.) + 2.5 µL DTNB.
-
-
Incubation: Incubate for 15 minutes at room temperature.
-
Measurement: Measure Absorbance at 412 nm .
-
Calculation:
-
Calculate the concentration of free thiols using the extinction coefficient of TNB
( ). - .
- .
-
Method B: Intact Mass Spectrometry (Validation)
Principle: N-3-HPM adds a mass of 189.17 Da per conjugation event.
-
Desalting: Buffer exchange the sample into 50 mM Ammonium Acetate or 0.1% Formic Acid (if denaturing).
-
Analysis: Run on ESI-TOF or Orbitrap.
-
Deconvolution: Look for mass shifts of
. -
Quantification: Calculate the weighted average mass to determine the mean DOL.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for maleimide chemistry and Ellman's assay mechanics).
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Retrieved from
-
PubChem. (2025).[2] N-(3-hydroxyphenyl)maleimide Compound Summary. National Library of Medicine.[2] Retrieved from
-
NIST. (2019). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Retrieved from
Sources
Functional Assays to Validate the Activity of N-(3-hydroxyphenyl)maleimide Labeled Proteins
Executive Summary
N-(3-hydroxyphenyl)maleimide (N-3-HPM) is a specialized heterobifunctional reagent designed to introduce a phenolic handle onto cysteine residues. Unlike standard blocking agents like N-ethylmaleimide (NEM), N-3-HPM is typically employed to enable downstream chemistries—most notably radioiodination (via the phenol group) or secondary crosslinking—at a specific thiol site.
However, the introduction of the bulky hydroxyphenyl group poses a higher risk of steric hindrance compared to smaller alkylating agents. This guide provides a rigorous framework for validating that your protein retains its biological function post-labeling. We compare N-3-HPM against common alternatives and detail the specific functional assays required to certify the labeled protein for data generation.
Part 1: The Reagent Profile & Comparative Analysis
Before designing a validation workflow, it is critical to understand where N-3-HPM sits in the landscape of thiol-reactive reagents.
Mechanism of Action
N-3-HPM contains a maleimide group that reacts specifically with reduced sulfhydryls (-SH) at pH 6.5–7.5 to form a stable thioether bond. The "payload" is a 3-hydroxyphenyl moiety, which mimics a tyrosine residue. This allows the protein to be subsequently radiolabeled with Iodine-125 (
Comparative Performance Matrix
The following table contrasts N-3-HPM with its primary alternatives: N-Ethylmaleimide (NEM) (standard blocker) and Bolton-Hunter Reagent (amine-reactive iodination tag).
| Feature | N-(3-hydroxyphenyl)maleimide | N-Ethylmaleimide (NEM) | Bolton-Hunter Reagent |
| Primary Target | Cysteine (-SH) | Cysteine (-SH) | Lysine (-NH2) |
| Primary Application | Site-specific Iodination / Crosslinking | Blocking / Capping Thiols | Random Iodination |
| Steric Footprint | Medium (Phenyl ring ~6 Å) | Low (Ethyl group ~2 Å) | High (Phenyl-propionate) |
| Hydrophobicity | Moderate (Phenol is amphipathic) | Low | Moderate |
| Risk of Inactivation | Moderate (Site-dependent) | Low | High (Modifies Lysines involved in binding) |
| Bond Stability | Thioether (Non-reversible) | Thioether (Non-reversible) | Amide (Stable) |
Scientist’s Insight: Choose N-3-HPM when you need to radiolabel a protein that lacks surface tyrosines, or when direct iodination inactivates the protein (tyrosines are often in active sites). N-3-HPM moves the iodine target to a cysteine, which can often be engineered (mutated) to a non-critical location (Cys-substitution).
Part 2: Validation Workflow & Functional Assays
Validating a labeled protein requires a "Triangulation Approach": confirming Structural Integrity , Binding/Enzymatic Activity , and Labeling Stoichiometry .
Workflow Visualization
The following diagram outlines the decision tree for validating N-3-HPM labeled proteins.
Caption: A logical decision tree for validating N-3-HPM labeled proteins, prioritizing stoichiometry, structure, and finally function.
Detailed Experimental Protocols
1. Stoichiometry Verification (The "Did it work?" Test)
Before testing function, you must prove the label is attached.
-
Method: Ellman’s Assay (DTNB) is preferred for rapid quantification of unreacted thiols.
-
Protocol:
-
Prepare a 10 mM stock of DTNB in 0.1 M Phosphate Buffer (pH 8.0).
-
Aliquot labeled protein and an unlabeled control (same concentration).
-
Add 50 µL of protein to 950 µL of DTNB solution. Incubate 5 min at RT.
-
Measure Absorbance at 412 nm.
-
Calculation:
(where ). -
Validation Criteria: The labeled protein should show <10% free thiols compared to the control.
-
2. Structural Integrity: Differential Scanning Fluorimetry (DSF)
N-3-HPM is hydrophobic. Labeling a buried cysteine can force the protein to "breathe" or unfold, compromising stability.
-
Method: Thermal Shift Assay using SYPRO Orange.
-
Protocol:
-
Mix 2 µL protein (0.5 mg/mL) + 2 µL 50x SYPRO Orange + 16 µL Buffer.
-
Run a melt curve (25°C to 95°C) in a qPCR machine.
-
Analysis: Calculate the Melting Temperature (
) from the derivative ( ). -
Validation Criteria: The
between labeled and unlabeled protein should be < 2°C . A drop >5°C indicates significant destabilization.
-
3. Functional Validation: Surface Plasmon Resonance (SPR)
This is the gold standard for binding proteins (antibodies, receptors). It detects subtle changes in
-
Method: Biacore or Octet.
-
Setup: Immobilize the ligand (target) on the chip. Flow the N-3-HPM labeled protein (analyte) over the surface.
-
Why this order? If you immobilize the labeled protein, you mask the very effect you are trying to measure (orientation effects).
-
Protocol:
-
Ligand Immobilization: Amine couple the target to a CM5 chip (~100 RU).
-
Analyte Injection: Inject a concentration series (0.1x to 10x
) of Unlabeled Protein (Control). -
Regeneration: Remove bound analyte.
-
Test Injection: Inject the same series of N-3-HPM Labeled Protein.
-
Validation Criteria:
-
Affinity (
): Must be within 2-fold of the control. -
Kinetics: Watch for faster
(destabilized complex).
-
-
4. Functional Validation: Enzyme Kinetics (If applicable)
For enzymes, the hydroxyphenyl group can block the active site tunnel.
-
Method: Michaelis-Menten Kinetics.
-
Protocol:
-
Substrate titration (0 to 10x
). -
Measure initial velocity (
). -
Plot
vs [S]. -
Validation Criteria: The
should be >80% of control. A significantly increased suggests the label is interfering with substrate binding (competitive inhibition).
-
Part 3: Troubleshooting & Optimization
If your N-3-HPM labeled protein fails functional validation, use this diagnostic table:
| Observation | Diagnosis | Corrective Action |
| Low Labeling Efficiency (<50%) | Oxidized Thiols / pH too low | Pre-treat with TCEP (remove before labeling) or raise pH to 7.2. |
| Precipitation during Labeling | Hydrophobic Aggregation | Add 10-20% Glycerol or 0.05% Tween-20 to the buffer. Dissolve N-3-HPM in DMSO first. |
| Loss of Binding Affinity ( | Steric Hindrance | The Cys is too close to the binding interface. Move the Cys (Site-Directed Mutagenesis) to a solvent-exposed loop away from the active site. |
| High Non-Specific Binding | Hydrophobic Interaction | The phenol group is sticking to the assay plate/chip. Add BSA or Detergent to the assay buffer. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive text on maleimide chemistry and protein crosslinking).
-
Kim, Y., et al. (2008). "Mono-PEGylation of dimeric interferon-alpha2 with high reaction rate and efficiency." Bioconjugate Chemistry, 19(10). (Demonstrates cysteine-specific modification validation).
-
Thermo Fisher Scientific. "Chemistry of Crosslinking." (Technical Guide on Maleimide specificity and pH dependence).
-
Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein labeling." Analytical Biochemistry, 273(1). (Critical for preparing thiols for N-3-HPM reaction).
-
Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4). (Discusses steric implications of attaching hydrophobic/bulky groups to proteins).
A Senior Application Scientist's Guide to Spectrophotometric Methods for Confirming N-(3-hydroxyphenyl)maleimide Conjugation
In the landscape of modern bioconjugation, the precise and verifiable attachment of molecules to proteins and other biomolecules is paramount. Among the various chemical strategies employed, the reaction of maleimides with thiols stands out for its high selectivity and efficiency under mild conditions.[1] N-(3-hydroxyphenyl)maleimide (HPM) is a valuable reagent in this class, offering a phenolic hydroxyl group that can be used for further functionalization or to modulate the physicochemical properties of the resulting conjugate.
However, the success of any conjugation strategy hinges on robust analytical methods to confirm the formation of the desired covalent bond. This guide provides a comprehensive comparison of spectrophotometric methods for confirming HPM conjugation, grounded in scientific principles and practical laboratory insights. We will explore the causality behind experimental choices, present self-validating protocols, and provide the necessary data to empower researchers in drug development and other scientific disciplines to confidently assess their bioconjugation outcomes.
The Underlying Chemistry: A Spectroscopic Perspective
The confirmation of HPM conjugation via spectrophotometry is rooted in the chemical transformation that occurs during the reaction. HPM reacts with a thiol group, typically from a cysteine residue in a protein, through a Michael addition reaction.[2] This reaction saturates the double bond within the maleimide ring, forming a stable thioether linkage.[1]
This alteration of the maleimide's electronic structure fundamentally changes its chromophoric properties. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. The conjugated system of the maleimide ring in HPM absorbs light in the UV region. Upon reaction with a thiol, this conjugation is disrupted, leading to a predictable change in the UV-Vis absorbance spectrum. It is this change that we can measure to monitor the progress and confirm the success of the conjugation reaction.
Caption: Chemical reaction of HPM with a thiol leading to a conjugate with a different UV-Vis spectrum.
Comparative Analysis of Spectrophotometric Confirmation Methods
There are several spectrophotometric approaches to confirm HPM conjugation, each with its own set of advantages and limitations. The choice of method often depends on the specific biomolecule, the required sensitivity, and the available instrumentation.
Method 1: Direct Monitoring of Maleimide Absorbance Decrease
This is the most direct method, relying on the measurement of the decrease in absorbance of the maleimide group as it is consumed during the reaction.
-
Principle: Unconjugated maleimides exhibit a characteristic UV absorbance maximum at approximately 302 nm.[3][4] As the conjugation reaction proceeds, the concentration of unreacted HPM decreases, resulting in a corresponding decrease in absorbance at this wavelength.
-
Causality: The decrease in absorbance is directly proportional to the amount of maleimide that has reacted with the thiol, providing a real-time or endpoint measure of conjugation.
-
Limitations: This method can be hampered by a few factors. The molar extinction coefficient of maleimides at 302 nm is relatively low (around 620 M⁻¹cm⁻¹), which limits the sensitivity of the assay.[4] Furthermore, many proteins have significant absorbance at 280 nm, which can tail into the 302 nm region, creating background interference and making accurate quantification challenging.[3][4]
Method 2: Indirect Quantification via a Reverse Thiol Assay
To overcome the sensitivity and specificity issues of the direct method, an indirect or "reverse" assay can be employed. This involves quantifying the amount of unreacted maleimide after the conjugation reaction is complete.
-
Principle: After the initial conjugation reaction between HPM and the target biomolecule, a known excess of a thiol-containing reporter molecule is added. This reporter thiol reacts with any remaining unreacted HPM. The subsequent step is to measure the amount of unreacted reporter thiol using a chromogenic reagent like 4,4'-dithiodipyridine (DTDP). DTDP reacts with thiols to produce pyridine-4-thione, which has a strong absorbance at 324 nm and a much higher molar extinction coefficient (19,800 M⁻¹cm⁻¹) than maleimide.[4][5]
-
Causality: The amount of HPM conjugated is determined by subtracting the amount of unreacted HPM (which reacted with the reporter thiol) from the initial amount of HPM added to the reaction. The higher absorbance of the DTDP reaction product significantly enhances the sensitivity and accuracy of the measurement.
-
Advantages: This method offers much higher sensitivity compared to the direct measurement of maleimide absorbance. It is also less prone to interference from protein absorbance.
Method 3: Utilizing Novel Colorimetric Maleimide Sensors
Recent advancements have led to the development of specialized sensors that generate a strong colorimetric signal upon reaction with a maleimide.
-
Principle: These sensors are designed to be non-absorbing or have a low absorbance at a specific wavelength in their unreacted state. Upon reacting with a maleimide, they undergo a chemical transformation that results in a new, strong absorbance peak in a region of the spectrum where proteins and other biomolecules do not absorb (e.g., ~780 nm).[3]
-
Causality: The intensity of the color produced is directly proportional to the amount of maleimide present. This method can be used to quantify the initial amount of maleimide on a molecule or to determine the extent of conjugation in a reverse assay format.
-
Advantages: This approach provides high sensitivity and specificity, effectively eliminating the problem of background absorbance from proteins.[5]
| Method | Principle | Wavelength(s) Monitored | Sensitivity | Specificity/Interference | Advantages | Disadvantages |
| Direct Absorbance | Decrease in maleimide absorbance | ~302 nm | Low | High interference from protein absorbance | Simple, real-time monitoring possible | Insensitive, prone to interference |
| Indirect (Reverse) Assay | Quantifying unreacted maleimide with a thiol reporter and DTDP | ~324 nm | High | Low interference | High sensitivity, more accurate | Multi-step process, not real-time |
| Colorimetric Sensors | Reaction of maleimide with a sensor to produce a colored product | > 600 nm (e.g., ~780 nm) | Very High | Very low interference | Highest sensitivity and specificity | Requires specialized sensor reagents |
Experimental Protocol: Direct Spectrophotometric Confirmation of HPM Conjugation to a Protein
This protocol provides a step-by-step methodology for confirming the conjugation of HPM to a thiol-containing protein by monitoring the decrease in maleimide absorbance.
Materials and Reagents:
-
N-(3-hydroxyphenyl)maleimide (HPM)
-
Thiol-containing protein (e.g., an antibody with reduced disulfide bonds)
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, degassed)
-
Anhydrous DMSO or DMF for dissolving HPM[6]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow:
Caption: Workflow for spectrophotometric confirmation of HPM conjugation.
Procedure:
-
Prepare a stock solution of HPM: Dissolve HPM in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare the protein solution: Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[6] If necessary, reduce disulfide bonds using a reagent like TCEP and subsequently remove the reducing agent.
-
Measure background absorbance: Record the UV-Vis spectrum of the protein solution from 250 nm to 400 nm to determine the background absorbance at 302 nm.
-
Initiate the conjugation reaction: Add a 10-20 fold molar excess of the HPM stock solution to the protein solution while gently vortexing.[7]
-
Incubate: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight, with protection from light.[7]
-
Measure final absorbance: After the incubation period, record the UV-Vis spectrum of the reaction mixture.
-
Purify the conjugate: Remove excess, unreacted HPM using a desalting column or dialysis.
-
Measure the absorbance of the purified conjugate: Record the UV-Vis spectrum of the purified conjugate. This will allow for the calculation of both protein concentration (at 280 nm) and the amount of conjugated HPM (if it has a distinct absorbance from the protein).
Data Analysis:
The degree of conjugation can be estimated by the following formula, correcting for the absorbance of the protein at 302 nm:
-
Corrected Absorbance of HPM (ΔA₃₀₂): (A₃₀₂ of reaction mixture) - (A₃₀₂ of protein solution before reaction)
-
Concentration of reacted HPM (M): ΔA₃₀₂ / (ε₃₀₂ × l)
-
Where ε₃₀₂ is the molar extinction coefficient of HPM at 302 nm (~620 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).
-
-
Degree of Labeling (DOL): [Concentration of reacted HPM] / [Concentration of protein]
Conclusion
Spectrophotometric methods offer a readily accessible and powerful means to confirm the conjugation of N-(3-hydroxyphenyl)maleimide. While direct measurement of maleimide absorbance at 302 nm is straightforward, its utility is often limited by low sensitivity and potential interference from protein absorbance. Indirect methods, such as reverse thiol assays, and the use of modern colorimetric sensors provide significantly enhanced sensitivity and specificity, enabling more accurate and reliable quantification of conjugation efficiency.
The choice of method should be guided by the specific requirements of the experiment, including the nature of the biomolecule, the desired level of sensitivity, and the availability of reagents. By understanding the principles and limitations of each approach, researchers can confidently select and implement the most appropriate spectrophotometric method to validate their HPM conjugation reactions, ensuring the quality and reliability of their downstream applications.
References
-
ResearchGate. (n.d.). Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method (TECH2P.761) | Request PDF. Retrieved from [Link]
-
UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). Retrieved from [Link]
-
nanoComposix. (n.d.). Interpreting Particle Spectra During Protein Conjugation. Retrieved from [Link]
-
DSpace. (2018). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-hydroxyphenyl)maleimide. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of hapten and hapten-protein conjugation. Retrieved from [Link]
-
Iraqi Journal of Science. (2021). New Spectrophotometric Methods for Estimation of Diosmin in Pharmaceutical Formulations Using Batch and FIA Systems. Retrieved from [Link]
-
NIH. (n.d.). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ. Retrieved from [Link]
-
ResearchGate. (n.d.). Molar extinction coefficients 3 max and absorption maximum l max of dyes. Retrieved from [Link]
-
ScienceDirect. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Retrieved from [Link]
-
PubMed. (n.d.). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Acquisition of Absorption and Fluorescence Spectral Data Using Chatbots. Retrieved from [Link]
-
YouTube. (2024). Protein and Nucleic Acids Quantification by UV-Vis Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Retrieved from [Link]
-
PubMed. (1952). Spectrophotometric investigation of the interaction of glutathione with maleimide and n-ethylmaleimide. Retrieved from [Link]
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- 7. biotium.com [biotium.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-hydroxyphenyl)maleimide
As researchers and developers, our focus is often on the synthesis and application of novel compounds like N-(3-hydroxyphenyl)maleimide. However, the lifecycle of a chemical does not end with the experiment. Responsible and safe disposal is a critical, non-negotiable component of laboratory practice that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of N-(3-hydroxyphenyl)maleimide, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory operations.
Disclaimer: This document is a guide and does not supersede the Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols established by your institution's Environmental Health and Safety (EH&S) department. Always consult these primary resources before handling or disposing of any chemical.
Foundational Knowledge: Hazard Assessment and Waste Characterization
The cornerstone of proper chemical disposal is understanding the material's inherent risks. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator—the laboratory that creates the waste—is legally responsible for determining if a discarded chemical is classified as hazardous waste.[1][2]
The Chemical Profile of N-(3-hydroxyphenyl)maleimide:
While a specific, comprehensive toxicological profile for N-(3-hydroxyphenyl)maleimide is not widely documented, we can infer its potential hazards from its structure and related maleimide compounds.
-
The Maleimide Group: This functional group is highly reactive, particularly towards thiols (sulfhydryls), forming stable thioether bonds.[3] This reactivity is the basis for its utility in bioconjugation but also means it can react with biological molecules, necessitating careful handling to avoid skin and eye contact.[4][5] Furthermore, the maleimide ring can undergo hydrolysis in aqueous solutions, especially under non-neutral pH conditions.[6][7] This is a critical consideration for waste segregation; N-(3-hydroxyphenyl)maleimide waste should not be mixed with aqueous acidic or basic waste streams to prevent uncontrolled reactions or degradation.
-
Solid State: As a crystalline powder, it poses an inhalation risk if it becomes airborne.[1] Therefore, minimizing dust generation during handling and disposal is paramount.[1][5]
Waste Stream Classification:
Ultimately, the waste you generate is rarely the pure compound. It is typically a solution, a mixture from a reaction workup, or contaminated labware. The entire waste mixture must be evaluated. For example, if N-(3-hydroxyphenyl)maleimide is dissolved in a flammable solvent like acetone, the entire solution is classified as a flammable hazardous waste.[8]
| Potential Hazard | Reasoning & Causality | Primary Safety Concern |
| Skin/Eye Irritation | Based on protocols for similar maleimides.[1][4] The reactive nature of the maleimide moiety suggests it can react with proteins in skin and eyes. | Avoid direct physical contact. |
| Inhalation Hazard | As a fine powder, it can become airborne and be inhaled.[1][5] | Minimize dust generation during handling and weighing. |
| Reactivity | The maleimide group can react with strong oxidizing agents, amines, and thiols.[3][6] It is also susceptible to hydrolysis.[7] | Segregate from incompatible waste streams. |
| Environmental Hazard | Synthetic organic compounds can pose risks to ecosystems if not disposed of properly.[9] Specific data for this compound is limited, so it must be treated as potentially hazardous to the environment. | Prevent release into drains or waterways.[4] |
Essential Protocol: Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. The goal is to create a complete barrier between you and the chemical.
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are standard. Always check the manufacturer's SDS for specific glove recommendations. Promptly remove and dispose of gloves if they become contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required if handled in a well-ventilated area or a chemical fume hood where dust generation is controlled. If weighing out larger quantities of powder, a fume hood is strongly recommended.[10]
Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is essential for safety and regulatory compliance. All hazardous chemical waste must be collected and disposed of through your institution's designated hazardous waste program.[11][12]
Protocol 1: Disposal of Solid N-(3-hydroxyphenyl)maleimide Waste
This includes unused or expired pure compounds and solid reaction byproducts.
-
Container Selection: Choose a sealable, wide-mouth container made of a non-reactive material (e.g., a polyethylene bottle) clearly designated for "Solid Hazardous Waste."[13]
-
Waste Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.[5] Use a powder funnel if necessary. This operation should ideally be performed in a chemical fume hood.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "N-(3-hydroxyphenyl)maleimide" (avoid abbreviations).
-
An accurate estimation of the quantity.
-
The associated hazards (e.g., "Irritant").
-
The date the first waste was added.
-
-
Storage: Keep the waste container securely sealed when not in use.[4] Store it in a designated, well-ventilated satellite accumulation area that is under the direct control of laboratory personnel.[13]
-
Final Disposal: Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), arrange for a pickup by your EH&S department.[13]
Protocol 2: Disposal of Liquid N-(3-hydroxyphenyl)maleimide Waste
This applies to solutions containing the compound (e.g., in DMSO or DMF) or liquid waste from reaction workups.
-
Container Selection: Use a sealable, chemically compatible container (e.g., a solvent safety can or a glass bottle with a screw cap if compatible). Do not use metal containers for acidic or basic solutions.[13]
-
Segregation is Key: Dedicate a specific container for this waste stream. Do not mix maleimide-containing waste with other waste streams, especially those containing acids, bases, or thiols, to prevent unintended reactions.[12]
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full names of all chemical constituents (including solvents) and their approximate concentrations.
-
Storage: Keep the container tightly sealed in a designated satellite accumulation area, preferably in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Final Disposal: Arrange for pickup by your EH&S department for disposal via a licensed hazardous waste facility.
Protocol 3: Spill Cleanup and Decontamination
Accidents happen. A clear, pre-defined plan ensures a safe and effective response.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and contact EH&S.
-
Don Appropriate PPE: At a minimum, wear a lab coat, goggles, and double nitrile gloves.
-
Contain the Spill: For a small solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect the Waste: Carefully sweep or vacuum (if a HEPA-filtered vacuum is available) the absorbed material and place it into a designated hazardous waste container.[1][4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleanup materials (gloves, wipes, etc.) into the solid hazardous waste container.
-
Report: Document the spill according to your institution's policies.
CRITICAL "DO NOTS"
-
DO NOT dispose of N-(3-hydroxyphenyl)maleimide, in either solid or liquid form, down the sink.[11][12] This can harm aquatic life and damage wastewater treatment systems.
-
DO NOT discard into the regular trash. This is a violation of hazardous waste regulations and endangers sanitation workers.[11]
-
DO NOT allow waste to evaporate in a fume hood as a method of disposal.[11] This releases the chemical into the environment and is strictly prohibited.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of N-(3-hydroxyphenyl)maleimide waste.
Caption: Disposal workflow for N-(3-hydroxyphenyl)maleimide waste.
References
- N-(3-nitrophenyl)maleimide Safety Data Sheet. CymitQuimica.
- Safety data sheet - ULTRAMID®. BASF.
- Material Safety Data Sheet - N-Hydroxyphthalimide, 98%. Cole-Parmer.
- Maleimide Reaction Chemistry. Vector Labs.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Material Safety Data Sheet - n-Ethylmaleimide, 99+%. Cole-Parmer.
- Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
- The hydrolysis of maleimide in alkaline solution. ResearchGate.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. International Journal of Nursing Information.
- Sulfo DBCO-PEG4-Maleimide Product Information. Thermo Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
